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Core Science & Biosynthesis

Foundational

L-Tyrosine (3-¹³C) for Isotopic Labeling: A Technical Guide for Advanced Research Applications

This guide provides an in-depth exploration of the chemical properties and applications of L-Tyrosine labeled with carbon-13 at the 3-position of its aromatic ring (L-Tyrosine (3-¹³C)). It is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the chemical properties and applications of L-Tyrosine labeled with carbon-13 at the 3-position of its aromatic ring (L-Tyrosine (3-¹³C)). It is intended for researchers, scientists, and drug development professionals who are leveraging the power of stable isotope labeling for nuanced investigations into protein structure, function, and metabolism. This document moves beyond a simple recitation of facts to explain the underlying principles and causality behind experimental choices, ensuring a robust and validated approach to your research.

Fundamental Chemical Properties and the Rationale for Site-Specific Labeling

L-Tyrosine is a non-essential amino acid in humans, synthesized from phenylalanine, and serves as a precursor for crucial biomolecules including neurotransmitters and hormones.[1] Its aromatic side chain makes it a valuable probe in structural and functional studies of proteins.

The introduction of a stable isotope like ¹³C does not significantly alter the fundamental chemical properties of L-Tyrosine, making it an effective tool for tracing and analysis without perturbing the biological system under investigation.[2] The key advantage of isotopic labeling lies in the ability to distinguish the labeled molecule from its unlabeled counterpart using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Why Site-Specific Labeling at the 3-Position?

While uniform labeling (e.g., ¹³C₉-L-Tyrosine) is a common and cost-effective method, site-specific labeling, such as at the 3-position of the aromatic ring, offers several distinct advantages:[3]

  • Spectral Simplification: In NMR spectroscopy, uniform labeling can lead to complex spectra with extensive signal overlap, especially in larger proteins.[3] Site-specific labeling "turns on" signals only at the selected sites, simplifying spectra and facilitating unambiguous resonance assignment.[3]

  • Probing Specific Interactions: The 3-position of the tyrosine ring is in close proximity to the hydroxyl group, a key site for post-translational modifications like phosphorylation. A ¹³C label at this position can serve as a sensitive reporter on the local chemical environment and conformational changes upon modification or ligand binding.

  • Dynamic Studies: Site-selective ¹³C-labeling is particularly powerful for studying the dynamics of aromatic side chains, such as ring flips, which are often involved in protein stability and function.[4]

PropertyValueSource(s)
Molecular Formula C₈¹³CH₁₁NO₃N/A
Molecular Weight ~182.19 g/mol [3]
Isoelectric Point (pI) 5.63[1]
pKa (α-carboxyl) 2.20[1]
pKa (α-amino) 9.21[1]
Solubility in Water Low at neutral pH[1]
Stability Generally stable; susceptible to halogenation in high HCl concentrations.[1]

Synthesis of L-Tyrosine (3-¹³C): A Conceptual Framework

While a specific, detailed, and publicly available protocol for the synthesis of L-Tyrosine (3-¹³C) is not readily found in the provided search results, the general principles for the synthesis of isotopically labeled aromatic amino acids are well-established. These multi-step syntheses often involve the introduction of the ¹³C label at an early stage to a precursor molecule that is then elaborated into the final amino acid. A plausible, generalized synthetic approach would involve:

  • Preparation of a ¹³C-labeled Phenolic Precursor: The synthesis would likely commence with a commercially available, simpler aromatic compound labeled with ¹³C at the desired position.

  • Introduction of the Alanine Side Chain: A key step would be the stereoselective introduction of the alanine side chain onto the phenolic ring. This is often achieved through enzymatic or asymmetric catalytic methods to ensure the correct L-enantiomer is formed.

  • Protection and Deprotection Steps: Throughout the synthesis, protecting groups would be employed for the amino and carboxyl functionalities to prevent unwanted side reactions. These groups would then be removed in the final stages of the synthesis.

It is crucial to note that such a synthesis is complex and requires significant expertise in organic chemistry. For most researchers, obtaining L-Tyrosine (3-¹³C) from a reputable commercial supplier specializing in isotopically labeled compounds is the most practical and reliable approach.

Experimental Workflows: Harnessing the Power of L-Tyrosine (3-¹³C)

The utility of L-Tyrosine (3-¹³C) is realized through its application in various experimental workflows. Below are detailed, conceptual protocols for its use in key research areas, emphasizing the rationale behind each step.

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics, enabling the comparison of protein abundance between different cell populations.[5][6]

Workflow for SILAC using L-Tyrosine (3-¹³C):

Sources

Exploratory

Precision Structural Biology: The Role of L-Tyrosine (3-13C) in Protein Structure Determination

This is an in-depth technical guide on the role of L-Tyrosine (3-13C) in protein structure determination, designed for researchers and drug development professionals. [1] Executive Summary In the high-resolution landscap...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role of L-Tyrosine (3-13C) in protein structure determination, designed for researchers and drug development professionals.

[1]

Executive Summary

In the high-resolution landscape of structural biology, L-Tyrosine (3-13C) —specifically labeled at the


-carbon position—serves as a critical "bridge" probe.[1] Unlike uniform labeling (

), which often results in spectral crowding and rapid signal decay in large complexes, selective labeling at the tyrosine

-carbon offers a clean, isolated spin system at the interface of the rigid protein backbone and the functional aromatic side chain.[1]

This guide details the biophysical utility, production protocols, and experimental workflows for deploying L-Tyrosine (3-13C) in Solution and Solid-State NMR, focusing on its application in determining


 rotameric states, probing ligand binding at aromatic interfaces, and solving structures of high-molecular-weight assemblies.[1]

Part 1: The Biophysical Basis of L-Tyrosine (3-13C)[1]

Nomenclature and Isotopic Geometry

It is critical to disambiguate the nomenclature. In the context of IUPAC chemical names (2-Amino-3-(4-hydroxyphenyl)propanoic acid), the "3-position" refers to the


-carbon  (

), not the aromatic ring carbons.[1]
  • Label Position:

    
    -Carbon (Aliphatic).[1]
    
  • Chemical Shift Range:

    
    36 – 42 ppm (Sensitive to secondary structure).[1]
    
  • Structural Role: Acts as the "hinge" connector between the protein backbone (

    
    ) and the aromatic functional group (
    
    
    
    and ring).[1]
Why Target the Tyrosine -Carbon?

Tyrosine residues are frequently located at protein-protein interfaces and active sites (e.g., kinase activation loops).[1] Selective 3-13C labeling provides three distinct advantages:

  • Spectral Simplification: In large proteins (>50 kDa), the aliphatic region of

    
     spectra becomes intractable.[1] Selective labeling eliminates background noise from other residues (Leu, Val, Ile), isolating the Tyr 
    
    
    
    signals.[1]
  • Dynamics Probing (

    
     Torsion):  The 
    
    
    
    nucleus is the ideal probe for measuring the
    
    
    torsion angle, which dictates the orientation of the aromatic ring relative to the backbone.[1] This is crucial for understanding "breathing" motions in drug binding pockets.[1]
  • Long-Range Distance Restraints: In Solid-State NMR (ssNMR), sparse labeling reduces dipolar truncation, allowing for the measurement of longer-range distances (up to 6–8 Å) utilizing REDOR or dipolar coupling experiments without the "dipolar bath" effect of uniform labeling.[1]

Part 2: Production Methodologies & Isotope Incorporation[1]

Achieving high incorporation efficiency (>95%) without "scrambling" (isotopic dilution into other amino acids) is the primary challenge.[1]

The Biosynthetic Logic

Tyrosine is a terminal product of the shikimate pathway.[1] In wild-type E. coli, exogenous tyrosine suppresses endogenous synthesis via feedback inhibition, but transamination can still lead to minor scrambling.[1]

Diagram 1: Targeted Incorporation Strategy The following diagram illustrates the logic of using auxotrophic strains to force the incorporation of the labeled substrate.

Biosynthesis cluster_cell E. coli Auxotroph (e.g., DL39) Glucose Glucose (Unlabeled) Shikimate Shikimate Pathway Glucose->Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate EndoTyr Endogenous Tyr (Blocked) Prephenate->EndoTyr Inhibition/Auxotrophy Protein Target Protein (Tyr-3-13C Labeled) ExoTyr Exogenous L-Tyr (3-13C) (Media Supplement) ExoTyr->Protein Direct Incorporation

Caption: Workflow for selective incorporation using auxotrophic strains. The metabolic block (red dotted line) ensures only the exogenous labeled Tyrosine (green) is utilized for protein synthesis.[1]

Protocol: High-Yield Incorporation in E. coli

Target Strain: E. coli DL39 (TyrA-, PheA-) or BL21(DE3) with Glyphosate inhibition.[1]

Step-by-Step Methodology:

  • Pre-Culture: Inoculate fresh transformants into 10 mL LB media. Grow at 37°C to OD

    
     ~0.8.[1]
    
  • Adaptation: Transfer cells to M9 Minimal Media (unlabeled glucose/NH

    
    Cl) supplemented with trace metals and unlabeled amino acids (50 mg/L each) except Tyrosine.[1]
    
  • Induction Phase (The "Shift"):

    • Grow cells in M9 to OD

      
       ~0.6–0.8.[1]
      
    • Crucial Step: Add L-Tyrosine (3-13C) to a final concentration of 100 mg/L .[1]

    • Optional: If using WT strains, add Glyphosate (1 g/L) 15 minutes prior to induction to inhibit endogenous aromatic synthesis (The "Glyphosate Brake" method).[1]

    • Induce with IPTG (0.5 – 1.0 mM).[1]

  • Harvest: Incubate for protein expression (typically 4–12 hours at reduced temperature, 20–25°C, to minimize metabolic leakage).

  • Validation: Hydrolyze a small aliquot of purified protein and analyze via Mass Spectrometry to confirm Mass+1 shift for Tyrosine residues only.

Part 3: Experimental Workflows (NMR)

Solution NMR: Assignment and Dynamics

In solution NMR, the L-Tyr (3-13C) label is best utilized in experiments that correlate the side chain to the backbone.[1]

ExperimentPulse SequenceInformation Yield
H(C)C-TOCSY hCcTOCSYCorrelates the labeled

protons to the aromatic ring protons, aiding assignment.[1]
Relaxation Dispersion CPMG on

Quantifies

s-ms timescale motion of the side chain (ring flips or rotamer exchange).[1]
Residual Dipolar Couplings (RDCs)

Determines the orientation of the

bond vector relative to the alignment tensor.[1]
Solid-State NMR: Distance Restraints

In ssNMR, the lack of scalar coupling evolution allows for precise distance measurements.[1]

Workflow Logic:

  • Sample Preparation: Fibrillization or precipitation of the labeled protein.[1]

  • Experiment: REDOR (Rotational Echo Double Resonance).

    • Setup: Measure the dephasing of the

      
       signal (on Tyr 
      
      
      
      ) caused by coupling to a nearby
      
      
      (e.g., from a specific labeled neighbor or ligand).
    • Result: A "dipolar dip" curve that translates directly to distance (

      
      ).
      

Diagram 2: NMR Assignment Logic This flow shows how to connect the isolated Tyr


 signal back to the main protein backbone.[1]

NMR_Assignment Backbone Backbone Assignment (HNCA, HNCO) Link HNCB / CBCA(CO)NH (Link Backbone to C-beta) Backbone->Link Transfer Magnetization TyrBeta Tyr C-beta (3-13C) (Target Resonance) Link->TyrBeta Identify Tyr Spin Systems Aromatic Aromatic Ring Protons (H-delta, H-epsilon) TyrBeta->Aromatic NOESY / TOCSY Transfer Structure Structure Calculation (Chi1 Angle / Distance) TyrBeta->Structure Dynamics Data Aromatic->Structure Ring Orientation

Caption: Assignment pathway linking the rigid backbone to the dynamic aromatic ring via the labeled Beta-carbon.

Part 4: Data Interpretation & Quantitative Analysis[1][2]

When analyzing spectra from L-Tyr (3-13C) samples, researchers should expect specific spectral signatures.[1]

Chemical Shift Anisotropy (CSA)

In Solid-State NMR, the CSA of the aliphatic carbons is relatively small compared to the aromatic ring, but the


 shift is highly sensitive to the 

angle (gauche+, gauche-, trans).[1]
  • Trans (

    
    ): 
    
    
    
    shifts downfield (
    
    
    40-42 ppm).
  • Gauche (

    
    ): 
    
    
    
    shifts upfield (
    
    
    36-38 ppm).
Quantitative Table: Expected Parameters
ParameterValue / RangeNotes
Isotope Carbon-1399% Enrichment recommended.[1][2][3][4][5][6]
Position C3 (Beta)36.0 – 42.0 ppm (relative to DSS).[1]
J-Coupling (

)
~35 HzUseful for measuring couplings if C-alpha is also labeled (rare in selective schemes).[1]
T1 Relaxation 0.5 – 1.0 sFaster than quaternary carbons, allows reasonable recycle delays.[1]
Line Width (ssNMR) 0.5 – 1.5 ppmDepends on sample homogeneity and MAS frequency.[1]

References

  • Hong, M. (1999).[1] Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Journal of Biomolecular NMR. Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (n.d.).[1] L-Tyrosine Chemical Shift Statistics. Retrieved from [Link][1]

  • Kay, L. E., et al. (2011).[1] Isotope labeling methods for studies of protein dynamics by NMR. Journal of Biomolecular NMR. (Contextual reference for labeling strategies).

Sources

Foundational

Precision Tracing of Tyrosine Metabolism: A Technical Guide to L-Tyrosine (3-13C) Flux Analysis

Topic: Metabolic Pathways Traced Using L-Tyrosine (3-13C) Precursors Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Metabolic flux analy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathways Traced Using L-Tyrosine (3-13C) Precursors Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic flux analysis (MFA) using stable isotope tracers is the gold standard for elucidating cellular dynamics. While uniformly labeled tracers (U-13C) provide broad coverage, position-specific isotopomers like L-Tyrosine (3-13C) offer surgical precision. This guide details the application of L-Tyrosine (3-13C) in tracing catecholamine biosynthesis, oxidative catabolism, and specialized plant alkaloid pathways. By labeling the benzylic carbon (C3), researchers can decouple complex rearrangement mechanisms—such as the "NIH shift" in homogentisate synthesis—and obtain cleaner NMR spectra devoid of scalar coupling interference common in uniformly labeled substrates.

The Isotopic Logic: Why L-Tyrosine (3-13C)?

Structural Context

In L-Tyrosine, the carbon atoms are numbered starting from the carboxyl group (C1). The C3 position (beta-carbon) is the methylene bridge connecting the amino acid backbone to the phenol ring.

  • Chemical Formula: HO-C6H4-13CH2 -CH(NH2)-COOH

  • NMR Signature: The 3-13C nucleus typically resonates at ~36–38 ppm in 13C-NMR (depending on pH/solvent), a region relatively free from interference by aromatic or carbonyl signals.

Mechanistic Advantages
  • Retention in Decarboxylation: Unlike C1-labeled substrates which lose the label as 13CO2 during decarboxylation (e.g., conversion to tyramine or dopamine), the C3 label is retained in the amine product.

  • Probe for Hydroxylation: In norepinephrine synthesis, the C3 carbon undergoes direct hydroxylation. The resulting shift in chemical environment (from CH2 to CH-OH) creates a massive, diagnostic chemical shift change in NMR and a specific mass fragment shift in MS/MS.

  • Pathway Discrimination: In plant metabolism, the C3 label allows for the differentiation between the isoquinoline moiety and the benzyl moiety in benzylisoquinoline alkaloid (BIA) biosynthesis.

Mammalian Systems: Neurotransmission and Catabolism[1]

A. Catecholamine Biosynthesis

The primary interest in tyrosine tracing within neurology and endocrinology is the synthesis of catecholamines.[1][2] The 3-13C label provides a permanent tag on the carbon skeleton as it evolves from an amino acid to a monoamine neurotransmitter.

Pathway Flow & Carbon Fate:

  • L-Tyrosine (3-13C) → L-DOPA (3-13C): Catalyzed by Tyrosine Hydroxylase (TH).[1][3] The label remains at the beta-position.

  • L-DOPA → Dopamine (beta-13C): Catalyzed by Aromatic L-amino acid decarboxylase (AADC).[1][3] The C1 carboxyl is lost. The original C3 becomes the beta-carbon of the ethylamine chain (adjacent to the ring).

  • Dopamine → Norepinephrine (beta-13C): Catalyzed by Dopamine beta-hydroxylase (DBH).[1][3] This is the critical step. The enzyme introduces a hydroxyl group directly onto the 13C-labeled carbon.

    • Analytical Marker: The 13C signal shifts downfield significantly (from ~35 ppm to ~70 ppm) due to the deshielding effect of the oxygen.

  • Norepinephrine → Epinephrine: Methylation of the amine does not affect the C3 label.

B. Oxidative Catabolism (The Homogentisate Pathway)

This pathway is critical for studying inborn errors of metabolism (e.g., Tyrosinemia, Alkaptonuria).

The Migration Mechanism: During the conversion of 4-Hydroxyphenylpyruvate (4-HPPA) to Homogentisate, a complex rearrangement occurs involving the migration of the side chain.

  • Input: 4-HPPA (labeled at the methylene C3).

  • Output: Homogentisate. The label ends up in the methylene group of the acetate side chain .

  • Final Fate: The pathway cleaves the ring to form Fumarate and Acetoacetate .[4] The 3-13C label is exclusively sequestered into the Acetoacetate fraction, entering the TCA cycle as Acetyl-CoA (after thiolysis).

Visualization: Mammalian Tyrosine Fate

TyrosineFate cluster_neuro Neurotransmitter Synthesis Tyr L-Tyrosine (3-13C) [Label: Beta-CH2] Dopa L-DOPA [Label: Beta-CH2] Tyr->Dopa Tyrosine Hydroxylase HPPA 4-HPPA Tyr->HPPA Transamination Dopamine Dopamine [Label: Ring-CH2-CH2-NH2] Dopa->Dopamine AADC (Decarboxylation) NE Norepinephrine [Label: *CH(OH)-CH2-NH2] Dopamine->NE Dopamine Beta-Hydroxylase (Direct oxidation of 13C) HGA Homogentisate [Label: Acetate-CH2] HPPA->HGA 4-HPPA Dioxygenase (Side chain migration) AcAc Acetoacetate [Label: Retained] HGA->AcAc Catabolism Fum Fumarate [Unlabeled] HGA->Fum Catabolism

Figure 1: Divergent fate of the C3-label in neurotransmitter synthesis vs. oxidative catabolism. Note the direct hydroxylation of the labeled carbon in Norepinephrine.

Plant Specialized Metabolism: Benzylisoquinoline Alkaloids (BIAs)[6][7]

In metabolic engineering (e.g., Papaver somniferum or engineered yeast), L-Tyrosine (3-13C) is the precursor for morphine, codeine, and berberine.

The "Dual Incorporation" Phenomenon

BIAs are formed by the condensation of two tyrosine derivatives: Dopamine and 4-HPAA .

  • Dopamine Fragment: Retains the label at the methylene adjacent to the ring.

  • 4-HPAA Fragment: Retains the label at the benzylic methylene.

  • Condensation: When these condense to form (S)-Norcoclaurine, the scaffold incorporates two 13C atoms at distinct positions. This "double labeling" from a single precursor is a powerful tool for calculating pathway flux efficiency.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR)

For 3-13C Tyrosine, NMR is often superior to MS for distinguishing regioisomers.

ParameterObservation
1D 13C-NMR Sharp singlet at ~37.0 ppm (C3). In Norepinephrine, this shifts to ~70.0 ppm (CH-OH).
J-Coupling Absence of C-C coupling (seen in U-13C) simplifies the spectrum. 1H-13C coupling constants (

) can be used to verify hydrogenation states.
Quantification Integration of the C3 satellite peaks in 1H-NMR (HSQC) provides relative quantification without needing enriched standard curves.
Mass Spectrometry (LC-MS/MS)

MS is preferred for high-sensitivity fluxomics in complex matrices.

  • Mass Shift: Metabolites will show an M+1 mass shift.

  • Fragmentation (MS2):

    • Dopamine:[1][2][3][5] The main fragment involving the loss of ammonia will retain the mass shift.

    • Differentiation: If metabolic scrambling occurs (e.g., via TCA cycle recycling), the M+1 pattern will dilute into M+2/M+3 isotopologues. 3-13C allows verification that the carbon skeleton is intact (pure M+1).

Experimental Protocol: Mammalian Cell Tracer Study

Objective: Trace [3-13C]Tyrosine incorporation into intracellular dopamine in PC12 or neuroblastoma cells.

Step 1: Media Preparation[8]
  • Base Medium: Use DMEM lacking L-Tyrosine and L-Phenylalanine (custom formulation).

  • Reconstitution: Add L-Tyrosine (3-13C) to a final concentration of 0.4 mM (physiological).

  • Dialyzed FBS: Supplement with 10% dialyzed Fetal Bovine Serum (to remove endogenous unlabeled amino acids).

  • Steady State: Pre-condition cells for 24 hours if steady-state labeling is required; for dynamic flux, pulse label for 0–6 hours.

Step 2: Quenching (Critical)

Standard trypsinization causes metabolic stress and metabolite leakage. Use Direct Quenching.[6]

  • Place culture dish on a bed of dry ice .

  • Aspirate medium rapidly (< 5 seconds).

  • Immediately add 1.0 mL of -80°C 80:20 Acetonitrile:Water .

  • Incubate on dry ice for 5 minutes.

  • Scrape cells into the cold solvent and transfer to a pre-chilled tube.

Step 3: Extraction & Derivatization
  • Lysis: Vortex vigorously or sonicate (3 cycles, 10s on/off) at 4°C.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Drying: Evaporate supernatant under nitrogen flow.

  • Derivatization (for GC-MS): Resuspend in MSTFA + 1% TMCS (60°C, 30 min) to protect the amine and hydroxyl groups. Note: For LC-MS, reconstitute in 0.1% Formic Acid/Water.

Workflow Visualization

Workflow Media Custom DMEM (-Tyr / +13C-Tyr) Culture Cell Culture (Pulse: 1-6h) Media->Culture Quench Direct Quench (-80°C ACN:H2O) Culture->Quench Extract Extraction (Sonication/Centrifuge) Quench->Extract Analysis LC-MS/MS or NMR (Target: M+1) Extract->Analysis

Figure 2: Optimized workflow for 13C-Tyrosine metabolomics, emphasizing the direct quenching method to preserve labile neurotransmitters.

References

  • Zhang, Y., et al. (2018). "13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling." Frontiers in Physiology. Link

  • Nagatsu, T., et al. (1964).[7] "Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis."[3] Journal of Biological Chemistry. Link

  • Fernie, A. R., et al. (2018). "Synchronization of metabolic flux analysis with semi-targeted metabolomics." Nature Protocols. Link

  • Facchini, P. J., & De Luca, V. (2008). "Opium poppy and Madagascar periwinkle: Model non-model plant systems for investigating alkaloid biosynthesis." The Plant Journal. Link

  • Wishart, D. S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research. (Source for NMR chemical shift data). Link

Sources

Exploratory

Precision Iso-Tracing: The Technical Superiority of L-Tyrosine (3-13C) Over Uniform Labeling

[1] Executive Summary In the high-stakes arena of structural biology and metabolomics, the choice of isotopic labeling strategy is often the rate-limiting step for resolution. While Uniform Labeling (U-13C ) remains the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes arena of structural biology and metabolomics, the choice of isotopic labeling strategy is often the rate-limiting step for resolution. While Uniform Labeling (U-13C ) remains the "shotgun" approach for global backbone assignment, it suffers from severe spectral crowding and scalar coupling artifacts in large molecular weight systems.[1]

This guide details the technical advantages of Site-Specific L-Tyrosine (3-13C) —a "sniper" approach.[1] By labeling only the beta-carbon (


), researchers can decouple the aromatic side-chain dynamics from the backbone, eliminate 

splitting, and unambiguously trace catecholamine flux without the noise of TCA cycle scrambling.[1]

Part 1: The Physics of Resolution (NMR Spectroscopy)[2]

The primary argument for using L-Tyrosine (3-13C) over U-13C lies in the physics of nuclear spin interactions.[1]

Elimination of Scalar Coupling ( )

In a uniformly labeled sample (U-13C), every carbon atom is magnetically active.[1][2] This creates a network of scalar couplings.[1][2] For Tyrosine, the


 (approx. 37 ppm) couples to:
  • The backbone

    
     (
    
    
    
    Hz coupling).[1][2]
  • The aromatic ring

    
     (
    
    
    
    Hz coupling).[1][2]

The Consequence: In U-13C spectra, the


 signal is split into a complex multiplet (doublet of doublets), diluting signal intensity and broadening the linewidth.[2]

The 3-13C Advantage: In site-specific labeling, the


 is the only

C nucleus in the immediate vicinity. The neighbors (

and

) are

C (silent).[1][2]
  • Result: The signal collapses into a sharp singlet .

  • Gain: Up to 3-4x signal-to-noise ratio (SNR) improvement due to the collapse of multiplet structure.[1]

Spectral Simplification in Large Proteins

Tyrosine residues are often buried in hydrophobic cores or located at catalytic active sites (e.g., Tyrosine Kinases).[1][2] In U-13C samples, the aromatic region (115–155 ppm) is notoriously crowded.[1][2] By labeling only the


 (3-13C), you utilize the aliphatic region (30–40 ppm) to probe aromatic dynamics via the dipole-dipole interaction with the ring protons, bypassing the crowded aromatic window entirely.
Visualization: Spectral Topology

The following diagram contrasts the spectral output of U-13C vs. 3-13C labeling.

NMR_Comparison cluster_U13C Uniform Labeling (U-13C) cluster_313C Site-Specific (3-13C) U_Peak Split Peak (Multiplet) Broad Linewidth Low Intensity S_Peak Sharp Singlet Narrow Linewidth High Intensity U_Peak->S_Peak Resolution Gain Coupling Scalar Coupling (J_Ca-Cb + J_Cb-Cg) Coupling->U_Peak Causes Splitting Decoupled No 13C Neighbors (12C-13C-12C) Decoupled->S_Peak Preserves Coherence

Caption: Comparison of NMR signal topology. U-13C results in multiplet splitting due to J-coupling, whereas 3-13C yields high-intensity singlets.[1]

Part 2: Metabolic Precision (Flux Analysis)

In metabolic flux analysis (MFA), U-13C Tyrosine introduces ambiguity because the label is "scrambled" if the amino acid enters the TCA cycle.[2] L-Tyrosine (3-13C) acts as a high-fidelity tracer.[1][2]

The Catecholamine Fork

Tyrosine is the precursor to Dopamine, Norepinephrine, and Epinephrine.[2]

  • U-13C Issue: If U-13C Tyrosine is used, the resulting Dopamine is fully labeled.[1][2] Mass spectrometry (MS) shows a mass shift of +8 Da (assuming 8 carbons).[1][2] However, if any recycled carbon from the TCA cycle re-enters synthesis, it creates a complex isotopomer distribution.[1]

  • 3-13C Advantage: The label is located at the methylene bridge.[2] This position is chemically stable during the hydroxylation (Tyrosine Hydroxylase) and decarboxylation (AADC) steps.[1][2] The presence of a single +1 Da mass shift in Dopamine is a definitive marker of de novo synthesis from the exogenous tracer.[2]

Catabolic Fate (Fumarate vs. Acetoacetate)

Tyrosine catabolism splits the molecule.[1][2][3][4][5] The


 (3-C) specifically tracks into Acetoacetate  (and subsequently Acetyl-CoA) or Fumarate  depending on the cleavage.[1][2]
  • Pathway Logic: Tyrosine

    
     Homogentisate 
    
    
    
    Fumarylacetoacetate
    
    
    Fumarate + Acetoacetate.[1][2][5]
  • Using 3-13C allows researchers to quantify exactly how much Tyrosine is being burned for energy (ketogenesis) versus used for protein/neurotransmitter synthesis, a distinction impossible with U-13C due to background noise.[1][2]

Tyr_Metabolism cluster_Neuro Neurotransmitter Synthesis cluster_Catabolism Catabolic Degradation Tyr L-Tyrosine (3-13C) (Tracer Input) L_Dopa L-DOPA (3-13C Retained) Tyr->L_Dopa Tyr Hydroxylase HGA Homogentisate Tyr->HGA Transamination Dopamine Dopamine (3-13C Retained) L_Dopa->Dopamine AADC FAA Fumarylacetoacetate HGA->FAA Ring Opening AcAc Acetoacetate (Specific Label Location) FAA->AcAc Hydrolysis Fum Fumarate FAA->Fum

Caption: Metabolic fate of L-Tyrosine (3-13C).[1][2][5] The label serves as a specific probe for neurotransmitter synthesis vs. ketogenic flux.

Part 3: Experimental Workflow (Self-Validating Protocol)

To ensure data integrity, the experimental system must prevent "isotope dilution" from endogenous Tyrosine synthesis.[1][2]

Protocol: Auxotrophic Incorporation in E. coli

Objective: Produce high-yield Protein X with 100% incorporation of L-Tyrosine (3-13C) at specific sites.[1][2]

Reagents:

  • Strain: E. coli auxotroph (e.g., strain DL39,

    
    ).[1][2]
    
  • Medium: M9 Minimal Media (Isotope-free glucose).[1][2]

  • Tracer: L-Tyrosine (3-13C) (Cambridge Isotope Labs or similar).[1][2]

Step-by-Step Methodology:

  • Pre-Culture (Scrubbing Phase):

    • Inoculate tyrA^- strain in M9 media supplemented with a limiting amount of unlabeled L-Tyrosine (10 mg/L).[1][2]

    • Grow until OD600 reaches ~0.8.[1][2]

    • Mechanism:[1][2][3][4][6][7][8][9] The bacteria consume the unlabeled tyrosine to build biomass.[2] When it runs out, growth stalls (starvation).[1][2] This ensures no unlabeled tyrosine remains.[1][2]

  • The Shift (Labeling Phase):

    • Centrifuge cells (3000 x g, 10 min) and wash pellet 2x with Tyrosine-free M9 salts.

    • Resuspend in fresh M9 media containing L-Tyrosine (3-13C) at 50-100 mg/L .

    • Self-Validation Check: Wait 15 minutes before inducing expression. If OD increases significantly, the wash was incomplete (fail).[1][2] If OD is stable, auxotrophy is enforced (pass).[1][2]

  • Induction:

    • Add IPTG (1 mM) to induce protein expression.[1][2]

    • Harvest after 4–12 hours.

  • QC via Mass Spectrometry:

    • Digest purified protein with Trypsin.[1][2]

    • Analyze Tyrosine-containing peptides.[1][2]

    • Success Metric: Mass shift should correspond exactly to the number of Tyrosine residues

      
       1.003 Da.[1] Any +0 Da peaks indicate contamination.[1][2]
      

Part 4: Comparative Data Summary

FeatureUniform Labeling (U-13C)Site-Specific (3-13C)Technical Implication
NMR Line Shape Multiplet (Broad)Singlet (Sharp)3-13C provides superior resolution for large proteins (>30 kDa).[1][2]
Coupling Constants

Hz
None (Decoupled)No need for complex decoupling pulse sequences in 3-13C.[1][2]
Metabolic Tracing High Background (Scrambling)High Specificity3-13C allows precise flux calculation in TCA/Ketogenesis.[1][2]
Cost Efficiency Lower per mgHigher per mg3-13C is more expensive but requires less data processing time.[1][2]
Relaxation Analysis Complex (interference)CleanIdeal for studying side-chain motion (

order parameters).[1][2]

References

  • Lundström, P., et al. (2007).[1][2] "Isotope labeling methods for large protein NMR." Journal of Biomolecular NMR. Link[1][2]

  • Takeda, M., & Kainosho, M. (2012).[1][2] "Site-directed isotope labeling of proteins for NMR studies." Annual Review of Biophysics. Link[1][2]

  • Kainosho, M., et al. (2006).[1][2] "Optimal isotope labelling for NMR protein structure determinations." Nature. Link[1][2]

  • Wiechert, W. (2001).[1][2] "13C metabolic flux analysis." Metabolic Engineering. Link[1][2]

  • Cambridge Isotope Laboratories. (2023).[1][2] L-Tyrosine (3-13C) Product Specifications.Link[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Labeling of Recombinant Proteins with L-Tyrosine (3-13C)

Executive Summary & Scientific Rationale The incorporation of L-Tyrosine (3-13C) (specifically labeled at the -carbon position) into recombinant proteins is a high-value strategy for Nuclear Magnetic Resonance (NMR) spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of L-Tyrosine (3-13C) (specifically labeled at the


-carbon position) into recombinant proteins is a high-value strategy for Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike uniform labeling (

), which often results in spectral crowding and rapid signal decay in high-molecular-weight systems, selective labeling of the Tyrosine

-carbon provides a specific probe for:
  • Side-Chain Dynamics: The

    
     nucleus is a critical reporter for 
    
    
    
    (chi1) torsion angle fluctuations, linking backbone motion to the aromatic cage.
  • Interface Mapping: Tyrosine residues are frequently enriched at protein-protein interaction interfaces.

  • Simplification: Eliminates scalar coupling (

    
    ) to adjacent carbons (unless uniformly labeled elsewhere), narrowing linewidths.
    

This protocol details a Metabolic Suppression Strategy for Escherichia coli expression.[1] Rather than relying solely on auxotrophic strains (which can be difficult to engineer for every target), this method utilizes feedback inhibition of the shikimate pathway to force the uptake of exogenous, labeled Tyrosine while preventing isotopic scrambling.

Mechanistic Background: The "Scrambling" Challenge

To ensure high incorporation efficiency (>95%) without isotopic dilution, one must understand the biosynthetic pathway. E. coli synthesizes Tyrosine via the shikimate pathway.[2][3]

The Challenge

If you provide L-Tyrosine (3-13C) in minimal media without suppressing endogenous synthesis, the bacteria will continue to produce unlabeled Tyrosine from glucose, diluting your isotope. Furthermore, metabolic "scrambling" can occur if the labeled Tyrosine is catabolized or converted to Phenylalanine (though Phe


 Tyr is the mammalian direction; in E. coli, they split at Prephenate).
The Solution: Feedback Inhibition

The key to this protocol is the addition of unlabeled Phenylalanine (Phe) and Tryptophan (Trp) . These amino acids act as allosteric inhibitors of DAHP synthase (the first committed step of the shikimate pathway) and Chorismate mutase. By flooding the cell with unlabeled Phe and Trp, we shut down the endogenous production of the aromatic backbone, forcing the cell to import the provided L-Tyrosine (3-13C).

Visualization: Pathway Control

The following diagram illustrates the biosynthetic logic and the suppression strategy.

ShikimatePathway Glucose Glucose Source DAHP DAHP Synthase (Key Control Point) Glucose->DAHP Chorismate Chorismate DAHP->Chorismate Prephenate Prephenate Chorismate->Prephenate Trp_Endo Endogenous Trp Chorismate->Trp_Endo Phe_Endo Endogenous Phe Prephenate->Phe_Endo Tyr_Endo Endogenous Tyr (Unlabeled) Prephenate->Tyr_Endo Protein Recombinant Protein (Tyr 3-13C) Tyr_Endo->Protein Blocked by Suppression Phe_Exo Add Unlabeled Phe (Suppressor) Phe_Exo->DAHP Feedback Inhibition (-) Trp_Exo Add Unlabeled Trp (Suppressor) Trp_Exo->DAHP Feedback Inhibition (-) Tyr_Label Add L-Tyrosine (3-13C) (Target Label) Tyr_Label->Protein Direct Incorporation

Figure 1: Strategy for suppressing endogenous Tyrosine synthesis via feedback inhibition using unlabeled Phenylalanine and Tryptophan.

Materials & Reagents

Isotope Specifications
  • Compound: L-Tyrosine (3-13C)[4]

  • Enrichment: >99%

  • Position:

    
    -carbon (C3). Note: Verify with your vendor that "3-13C" refers to the aliphatic beta-carbon, not the aromatic ring position 3 (meta).
    
  • Stock Solution: 10 mg/mL in water (dissolve with mild heating or dilute HCl if necessary, filter sterilize).

Media Components (Per Liter)
ComponentConcentrationRole
M9 Salts (5X) 200 mLBasal buffering and salts
Glucose (Unlabeled) 4 g/LCarbon source
NH4Cl (Unlabeled) 1 g/LNitrogen source
MgSO4 2 mMMagnesium source
CaCl2 0.1 mMCalcium source
Thiamine (Vit B1) 10 mg/LEssential cofactor
Trace Metals 1XEssential micronutrients
Antibiotic As requiredPlasmid maintenance
L-Phe (Unlabeled) 50 - 100 mg/LPathway Suppressor
L-Trp (Unlabeled) 50 - 100 mg/LPathway Suppressor
L-Tyr (3-13C) 50 - 80 mg/LTarget Label

Experimental Protocol

This protocol uses a "Media Shift" approach.[5] Cells are grown in rich media to generate biomass, then switched to minimal media for the labeling pulse. This maximizes isotope economy.

Phase 1: Pre-Culture & Biomass Generation
  • Inoculation: Inoculate a fresh colony of E. coli BL21(DE3) (containing your plasmid) into 10 mL LB media + Antibiotic. Grow overnight at 37°C.

  • Scale-up: Inoculate the overnight culture (1:100 dilution) into 1 L of Rich Growth Media (e.g., Terrific Broth or Super Broth).

    • Why Rich Media? To reach high cell density (OD600 ~0.6–0.8) rapidly without using expensive isotopes.

  • Growth: Incubate at 37°C / 220 RPM until OD600 reaches 0.7 .

Phase 2: The Media Shift (Critical Step)
  • Harvest: Centrifuge the cells gently (3,000 x g, 15 min, 20°C). Discard the supernatant.

  • Wash: Resuspend the pellet gently in 200 mL of M9 Wash Buffer (M9 salts only, no glucose/nitrogen). Centrifuge again.

    • Purpose: Removes traces of rich media amino acids that would compete with the label.

  • Resuspension: Resuspend the pellet in 1 L of M9 Minimal Media containing Glucose, NH4Cl, Minerals, and Thiamine (but NO amino acids yet).

  • Recovery: Incubate at 37°C for 30 minutes to allow cells to deplete intracellular amino acid stores and adapt to minimal conditions.

Phase 3: The Labeling Pulse
  • Add Suppressors: Add unlabeled L-Phenylalanine (50 mg) and L-Tryptophan (50 mg) to the culture.

  • Add Label: Immediately add L-Tyrosine (3-13C) (50–80 mg).

  • Equilibration: Incubate for 15 minutes. This establishes the feedback inhibition loop before protein synthesis is induced.

Phase 4: Induction & Harvest
  • Induction: Add IPTG (typically 0.5 – 1.0 mM).[3]

  • Expression: Lower temperature to 18–25°C (protein dependent) and incubate for 12–16 hours.

    • Note: Lower temperatures reduce metabolic rates, further suppressing scrambling and improving protein solubility.

  • Harvest: Centrifuge (5,000 x g, 20 min), flash freeze pellet in liquid nitrogen, and store at -80°C.

Workflow Visualization

ProtocolWorkflow Step1 1. Biomass Growth (Rich Media) Target OD: 0.7 Step2 2. Wash Step (Remove unlabeled precursors) Step1->Step2 Step3 3. Adaptation (M9 Base, 30 min) Deplete stores Step2->Step3 Step4 4. Labeling Pulse Add: 3-13C Tyr Add: Phe/Trp (Blockers) Step3->Step4 Step5 5. Induction (IPTG, 12-16h) Step4->Step5

Figure 2: Step-by-step workflow for the Media Shift labeling protocol.

Quality Control & Validation

After purification, validate the incorporation using Mass Spectrometry and NMR.

A. Intact Mass Spectrometry (LC-MS)

Compare the mass of the labeled protein to an unlabeled control.

  • Calculation:

    
    
    
  • Success Criteria: The observed mass shift should match the theoretical shift within >95% efficiency.

B. NMR Spectroscopy ( HSQC)

Collect a 2D


 HSQC spectrum.[6]
  • Expected Signals: You should observe signals only in the aliphatic region corresponding to the

    
    -carbons.
    
  • Chemical Shift Region: Tyrosine

    
     signals typically appear around 36 – 40 ppm  in the carbon dimension and 2.8 – 3.2 ppm  in the proton dimension.
    
  • Absence of Scrambling: Lack of signals in the Phenylalanine

    
     region (typically slightly upfield/distinct from Tyr) or aromatic regions indicates successful suppression of scrambling.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Incorporation (<80%) High endogenous synthesisIncrease unlabeled Phe/Trp concentration to 100 mg/L. Ensure wash step was thorough.
Scrambling to Phe Metabolic conversionReduce induction temperature to 18°C. Reduce induction time.
Poor Protein Yield Stress from media shiftAdd trace metals and vitamins. Ensure adaptation phase (Step 2.4) is at least 30 mins.[3]
Signal in Aromatic Region Wrong Isotope PurchasedVerify the label is "3-13C" (aliphatic) and not "Ring-13C" or "U-13C".

References

  • Lichtenecker, R. J., et al. (2013).[7] "Independent assignments of isoleucine, leucine, valine, phenylalanine, tyrosine and tryptophan side chains in proteins." Journal of Biomolecular NMR, 57, 327–331.[7]

  • Waugh, D. S. (1996).[7] "Genetic tools for selective labeling of proteins with

    
    -
    
    
    
    N-amino acids." Journal of Biomolecular NMR, 8, 184–192.[7]
  • Cambridge Isotope Laboratories. (2020). "Application Note: Selective Labeling of Proteins." CIL Application Library.

  • Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature, 440, 52–57.

Sources

Application

Application Note: Targeted Metabolic Flux Analysis of L-Tyrosine (3-13C) Metabolites via LC-MS/MS

Abstract This application note details a robust protocol for tracking the metabolic fate of L-Tyrosine labeled at the 3-carbon position (L-Tyrosine-3-13C) into downstream catecholamines (Dopamine, Norepinephrine, Epineph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for tracking the metabolic fate of L-Tyrosine labeled at the 3-carbon position (L-Tyrosine-3-13C) into downstream catecholamines (Dopamine, Norepinephrine, Epinephrine). Unlike carboxyl-labeled tracers (1-13C), which lose the isotope during enzymatic decarboxylation, the 3-13C label is retained throughout the catecholamine biosynthetic pathway, enabling precise determination of metabolic flux and turnover rates. This guide covers sample stabilization, solid-phase extraction (SPE), and a validated LC-MS/MS method using a Pentafluorophenyl (PFP) stationary phase for isomer separation.

Introduction & Scientific Rationale

Why L-Tyrosine (3-13C)?

In metabolic flux analysis (MFA), the position of the isotopic label dictates the visibility of downstream metabolites. The biosynthesis of catecholamines involves the conversion of L-Tyrosine to L-DOPA, followed by a decarboxylation step to form Dopamine.[1]

  • L-Tyrosine (1-13C): The 13C label is located on the carboxyl group. During the conversion of L-DOPA to Dopamine by Aromatic L-amino acid decarboxylase (AADC), this carboxyl group is released as

    
    CO
    
    
    
    . Consequently, Dopamine and all subsequent metabolites (Norepinephrine, Epinephrine) become invisible to the mass spectrometer.
  • L-Tyrosine (3-13C): The label is located on the

    
    -carbon (side chain). This atom is structurally retained during decarboxylation, shifting the mass of all downstream catecholamines by +1.003 Da.
    
Biological Pathway & Mass Shifts

The following table summarizes the theoretical mass shifts expected during the experiment.

MetaboliteChemical FormulaMonoisotopic Mass (M+H)+3-13C Labeled Mass (M+H)+Mass Shift
L-Tyrosine C9H11NO3182.08183.08+1 Da
L-DOPA C9H11NO4198.07199.07+1 Da
Dopamine C8H11NO2154.08155.08+1 Da
Norepinephrine C8H11NO3170.08171.08+1 Da
Epinephrine C9H13NO3184.10185.10+1 Da

Experimental Protocol

Reagents and Standards
  • Tracer: L-Tyrosine (3-13C), >99% enrichment (Cambridge Isotope Laboratories or equivalent).

  • Internal Standards (IS): L-Tyrosine-d4, Dopamine-d4 (to correct for extraction efficiency).

  • Stabilizer Solution: 0.5 M EDTA + 1% Sodium Metabisulfite (Na2S2O5) in water. Critical: Catecholamines oxidize rapidly at neutral pH.

Sample Preparation (Plasma/Cell Culture Media)

This protocol uses Weak Cation Exchange (WCX) SPE, which provides superior recovery and matrix removal compared to protein precipitation.

  • Collection: Collect 200 µL of plasma or media into a tube containing 20 µL of Stabilizer Solution . Vortex immediately.

  • Spiking: Add 10 µL of Internal Standard Mix (1 µM each of d4-Tyr, d4-DA).

  • Equilibration: Condition WCX SPE cartridges (e.g., Oasis WCX or Strata-X-CW) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the stabilized sample onto the cartridge.

  • Wash:

    • Wash 1: 1 mL 10 mM Ammonium Acetate (pH 6.0).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences).

  • Elution: Elute with 500 µL of Methanol containing 2% Formic Acid .

    • Note: Acidic elution maintains catecholamine stability.

  • Reconstitution: Evaporate to dryness under nitrogen (avoid heat >35°C). Reconstitute in 100 µL of 0.1% Formic Acid in Water.

LC-MS/MS Conditions

A Pentafluorophenyl (PFP) column is selected over C18 because it offers superior retention for polar amines and separates positional isomers (e.g., separating L-DOPA from other hydroxylated isomers).

  • LC System: Agilent 1290 Infinity II or Thermo Vanquish.

  • Column: Pursuit 3 PFP (150 x 2.1 mm, 3 µm) or Kinetex F5.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.35 mL/min.

  • Gradient:

    • 0-1 min: 2% B

    • 1-6 min: 2% -> 40% B

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 2% B (Re-equilibration)

MS/MS Parameters (SRM Table)

The following transitions monitor the Native (M+0) and Labeled (M+1) isotopomers. Mode: ESI Positive

AnalytePrecursor (Q1)Product (Q3)CE (eV)Rationale
Tyr (Native) 182.1136.115Loss of Formic Acid
Tyr (3-13C) 183.1137.115Retains label
Dopamine (Native) 154.1137.112Loss of NH3
Dopamine (3-13C) 155.1138.112Retains label
Norepinephrine (Native) 170.1107.120Loss of H2O + CH2O
Norepinephrine (3-13C) 171.1108.120Retains label
Epinephrine (Native) 184.1166.114Loss of H2O
Epinephrine (3-13C) 185.1167.114Retains label

Pathway Visualization & Logic

The diagram below illustrates the flow of the 13C carbon atom (marked in red context) through the pathway. Note that the CO2 released is unlabeled, ensuring the tracer signal is preserved in the neurotransmitters.

CatecholamineFlux cluster_legend Legend Tyr L-Tyrosine (3-13C) [M+H]+ 183.1 Dopa L-DOPA (3-13C) [M+H]+ 199.1 Tyr->Dopa Tyrosine Hydroxylase (TH) +OH addition Dopamine Dopamine (3-13C) [M+H]+ 155.1 Dopa->Dopamine AADC (Decarboxylase) CO2 CO2 (Unlabeled) Released Dopa->CO2 C1 Removed Norepi Norepinephrine (3-13C) [M+H]+ 171.1 Dopamine->Norepi Dopamine Beta-Hydroxylase Epi Epinephrine (3-13C) [M+H]+ 185.1 Norepi->Epi PNMT +Methylation key Blue: Precursors Green: Active Neurotransmitters Red: Byproducts

Figure 1: Metabolic fate of the 3-13C label.[3][4] The red pathway indicates the loss of C1 (carboxyl), confirming why 3-13C is required to label Dopamine.

Data Analysis: Calculating Isotopic Enrichment

To quantify the flux, you must calculate the Mass Isotopomer Distribution (MID) .

Natural Abundance Correction (NAC)

Raw ion intensities must be corrected for the natural presence of 13C (approx. 1.1% per carbon).[5]

  • Formula:

    
    
    
  • Note: For accurate flux analysis, use software like IsoCor or TraceFinder which applies matrix-based correction algorithms.

Fractional Enrichment

Calculate the fractional enrichment (


) to determine the turnover rate:


  • Interpretation: A higher

    
     value in Dopamine relative to L-Tyrosine indicates rapid enzymatic turnover by Tyrosine Hydroxylase.
    

References

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS.[6] Application Note 5991-6582EN. Retrieved from [Link]

  • Fernstrom, J. D., & Fernstrom, M. H. (2007).[7] Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain.[1][8] Journal of Nutrition, 137(6), 1539S-1547S. Retrieved from [Link]

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2008). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature Protocols, 7(5), 872–881. Retrieved from [Link]

  • Brodnik, Z. D., et al. (2012).[8] L-Tyrosine availability affects basal and stimulated catecholamine indices in prefrontal cortex and striatum of the rat. Neuropharmacology.[1][2] Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Metabolic Profiling of L-Tyrosine (3-13C) Flux

This application note details a rigorous protocol for metabolic profiling of L-Tyrosine (3-13C) and its downstream metabolites. It is designed for high-sensitivity LC-MS/MS analysis, prioritizing the stability of oxidati...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details a rigorous protocol for metabolic profiling of L-Tyrosine (3-13C) and its downstream metabolites. It is designed for high-sensitivity LC-MS/MS analysis, prioritizing the stability of oxidation-prone catecholamines and the accurate quantification of isotopic enrichment.

Abstract

This guide provides a standardized workflow for tracing L-Tyrosine (3-13C) metabolism in mammalian cells and biofluids.[1] Unlike general metabolomics protocols, this method specifically addresses the chemical instability of catecholamines (dopamine, norepinephrine, epinephrine) and the solubility constraints of tyrosine. We utilize a targeted Acidic-Organic Quenching strategy coupled with Pentafluorophenyl (PFP) Chromatography to separate isobaric species and prevent on-column oxidation, ensuring precise mass isotopomer distribution (MID) analysis.

Scientific Rationale & Experimental Design

Why L-Tyrosine (3-13C)?

The 3-13C isotopolog (labeling at the


-carbon) is the preferred tracer for catecholamine synthesis flux.
  • Stability: The label is located on the benzylic carbon, which is chemically stable and retained during the decarboxylation of L-DOPA to Dopamine (unlike 1-13C, which is lost as CO

    
    ).
    
  • Specificity: It allows for the differentiation of de novo synthesis versus uptake from media/diet.

The "Oxidation Trap"

Catecholamines possess a catechol moiety (1,2-dihydroxybenzene) highly susceptible to oxidation into quinones at neutral or alkaline pH.

  • Protocol Implication: All extraction solvents must be acidified (pH < 3.0) immediately upon contact with the sample.

  • Causality: Acidification protonates the phenolic hydroxyl groups, preventing the formation of the reactive phenolate ion, thereby inhibiting auto-oxidation.

Experimental Protocol

Reagents & Materials[2]
  • Tracer: L-Tyrosine (3-13C), >99% purity.

  • Quenching/Extraction Solvent: 80% Methanol / 20% Water + 0.1% Formic Acid (v/v) . Pre-chilled to -80°C.

  • Internal Standard (ISTD): L-Tyrosine-d4 (ring-d4) or Dopamine-d4. Crucial for normalization.

  • LC Column: Agilent Pursuit PFP or Phenomenex Kinetex F5 (2.1 x 100 mm, 2.6 µm).

Workflow A: Adherent Mammalian Cells

Target: Intracellular flux (Tyrosine


 Dopamine)

Step 1: Tracer Loading

  • Culture cells in custom DMEM lacking Tyrosine and Phenylalanine.

  • Supplement with dialyzed FBS (to remove unlabeled amino acids) and L-Tyrosine (3-13C) at physiological concentration (typically 0.4 mM).

  • Incubate for steady-state (24-48h) or dynamic flux (0-6h) time points.

Step 2: Metabolism Quenching (Critical Step) Rationale: Enzymatic activity must be stopped instantly to preserve the metabolic snapshot.

  • Rapidly aspirate media.

  • Do NOT wash with PBS. PBS is pH 7.4 and accelerates catecholamine oxidation.

  • Immediately wash with 0.9% NaCl (4°C) to remove extracellular tracer without inducing osmotic shock or pH stress.

Step 3: Acidic-Organic Extraction

  • Add 500 µL of Pre-chilled Extraction Solvent (-80°C) directly to the plate.

  • Scrape cells on dry ice. Transfer suspension to a cold microcentrifuge tube.

  • Vortex: 10 min at 4°C (vigorous).

  • Centrifuge: 15,000 x g for 10 min at 4°C.

  • Transfer supernatant to a new glass vial. Note: Plastic vials can adsorb hydrophobic amines; glass is preferred.

Workflow B: Plasma/Biofluids

Target: Circulating flux and clearance

  • Thaw plasma on wet ice.

  • Aliquot 50 µL plasma into a tube containing 10 µL ISTD .

  • Add 200 µL Pre-chilled Extraction Solvent (1:4 ratio).

  • Vortex for 30 seconds; incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 15,000 x g for 15 min at 4°C.

  • Collect supernatant. Do not dry down completely if possible, as catecholamines degrade when dry. If concentration is needed, dry under N

    
     and reconstitute immediately in 0.1% Formic Acid.
    

Analytical Method (LC-MS/MS)[2][3][4]

Chromatography (PFP Phase)

We utilize a Pentafluorophenyl (PFP) phase rather than C18.

  • Mechanism: PFP provides unique pi-pi interactions with the aromatic ring of Tyrosine and Catecholamines, offering superior retention of these polar compounds and separation of isobaric metabolites (e.g., Epinephrine vs. Normetanephrine).

ParameterSetting
Column Kinetex F5 (PFP), 2.1 x 100 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Gradient 0-1 min: 2% B (Isocratic loading) 1-6 min: 2% -> 40% B 6-8 min: 40% -> 95% B (Wash)
Mass Spectrometry (MRM & HRMS)

For flux analysis, High-Resolution MS (Orbitrap/Q-TOF) is preferred to resolve 13C isotopes. If using Triple Quad (QqQ), you must monitor specific mass transitions for the isotopologs.

Key MRM Transitions (Positive Mode, ESI+):

MetabolitePrecursor (M+0)Product (Quant)Precursor (M+1, 13C1)Rationale
L-Tyrosine 182.1136.1183.1Loss of Formic Acid
L-DOPA 198.1152.1199.1Catechol stability
Dopamine 154.1137.1155.1Loss of NH3
Norepinephrine 170.1152.1171.1Loss of H2O

Pathway Visualization & Logic

The following diagram illustrates the metabolic fate of L-Tyrosine (3-13C). Note that the red arrows indicate the flow of the 13C label.

TyrosineMetabolism cluster_legend Legend Tyrosine L-Tyrosine (3-13C) (Precursor) LDOPA L-DOPA (3-13C) Tyrosine->LDOPA Tyrosine Hydroxylase (TH) [Rate Limiting] HPPA 4-Hydroxyphenylpyruvate (3-13C) Tyrosine->HPPA Transamination Dopamine Dopamine (2-13C) (Label Retained) LDOPA->Dopamine AADC (Decarboxylation - C1 lost) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Homogentisate Homogentisate HPPA->Homogentisate HPPD TCA Fumarate / Acetoacetate (TCA Cycle Entry) Homogentisate->TCA Ring Cleavage key Blue: Tracer Input | Green: Catecholamine Pathway | Yellow: Catabolic Pathway

Caption: Metabolic fate of L-Tyrosine (3-13C). The label is retained in Dopamine after decarboxylation (C1 loss).

Data Analysis & Quality Control

Isotope Correction

Natural abundance of 13C (1.1%) must be subtracted to determine true tracer enrichment.



Use software like IsoCor  or Polly  to correct for natural isotope distribution based on the chemical formula.
Self-Validating Checks
  • Retention Time Lock: Catecholamines are isomers (e.g., Dopamine vs. Octopamine). Ensure RT matches standards exactly.

  • Saturation Check: If M+0 intensity > 1e8, the detector may be saturated, skewing the M+1/M+0 ratio. Dilute samples if necessary.

  • Oxidation Monitor: Monitor for "Adrenochrome" (oxidized Epinephrine) masses. If detected, your extraction was not acidic enough or too slow.

References

  • Konishi, Y. et al. (2022). "Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites." Molecules. Link

  • Agilent Technologies. (2016).[2] "Plasma Catecholamines by LC/MS/MS using Agilent Captiva ND Lipids and Pursuit PFP." Application Note. Link

  • Jang, C. et al. (2018). "Metabolite Profiling of Mammalian Cells by Deep 13C Labeling." Nature Protocols. Link

  • Fernstrom, J.D. (2007). "Tyrosine, Phenylalanine, and Catecholamine Synthesis and Function in the Brain."[3] Journal of Nutrition.[3] Link

  • Hu, Y. et al. (2017).[4][5] "Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel LC-HRMS Platform." Analytical Chemistry. Link

Sources

Application

Application Note: Unambiguous Assignment of 13C Chemical Shifts for L-Tyrosine (3-13C) in Solution NMR

Introduction: The Significance of Isotopic Labeling in Structural Biology L-Tyrosine, a proteinogenic amino acid, plays a crucial role in numerous biological processes, including protein synthesis and as a precursor to n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Labeling in Structural Biology

L-Tyrosine, a proteinogenic amino acid, plays a crucial role in numerous biological processes, including protein synthesis and as a precursor to neurotransmitters and hormones. The study of its interactions and conformational changes within larger biomolecules is paramount in drug development and molecular biology. Site-specific isotopic labeling, such as the incorporation of a ¹³C isotope at a specific position (e.g., 3-position of the phenyl ring), provides a powerful probe for nuclear magnetic resonance (NMR) spectroscopy. This selective enrichment dramatically enhances the signal of the labeled carbon, facilitating its detection and enabling detailed studies of its local environment and dynamics even in complex systems.

This application note provides a comprehensive guide for the unambiguous assignment of ¹³C chemical shifts of L-Tyrosine specifically labeled at the 3-position of its phenyl ring (denoted as C-3' or Cγ) in a solution state. We will detail the experimental workflow, from meticulous sample preparation to the strategic application of one- and two-dimensional NMR experiments. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the underlying principles.

Foundational Knowledge: Expected Chemical Shifts

Before embarking on experimental work, it is instructive to consult established databases for typical chemical shifts of unlabeled L-Tyrosine. The Biological Magnetic Resonance Data Bank (BMRB) and the Human Metabolome Database (HMDB) are invaluable resources for this purpose.[1][2] These databases provide a reference point for our assignments. It is crucial to recognize that chemical shifts are sensitive to the experimental conditions, particularly pH and solvent.[3][4][5]

Table 1: Expected ¹H and ¹³C Chemical Shifts for L-Tyrosine in D₂O at pH ~7.0

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
~3.94~59.0
~3.06, ~3.20~38.3
Cγ (C1')-~129.5
Cδ (C2', C6')~7.19~133.5
Cε (C3', C5')~6.90~118.6
Cζ (C4')-~157.7
CO-~177.0

Data compiled from PubChem (CID 6057) and BMRB (bmse000051).[1][6] Note that Cδ and Cε protons and carbons are chemically equivalent in unlabeled tyrosine, leading to single resonances for the pairs.

For L-Tyrosine (3-¹³C), we anticipate the ¹³C spectrum to be dominated by a significantly enhanced signal in the aromatic region, corresponding to the C-3' position. Our task is to unequivocally confirm this and assign all other resonances.

Experimental Workflow: A Self-Validating Approach

Our methodology is designed as a self-validating system, where each experiment provides a piece of the puzzle, and the collective data converge to a single, unambiguous solution.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Assignment prep Dissolve L-Tyrosine (3-13C) in D2O with DSS ph Adjust pH to 7.0 ± 0.1 prep->ph nmr_1d_h 1D ¹H ph->nmr_1d_h Acquire Spectra nmr_1d_c 1D ¹³C assign_h Assign ¹H Spectrum nmr_1d_h->assign_h Process & Analyze nmr_2d_cosy 2D ¹H-¹H COSY assign_c Assign ¹³C Spectrum nmr_1d_c->assign_c Process & Analyze nmr_2d_hsqc 2D ¹H-¹³C HSQC confirm Confirm Assignments with 2D Correlations nmr_2d_cosy->confirm nmr_2d_hmbc 2D ¹H-¹³C HMBC nmr_2d_hsqc->confirm nmr_2d_hmbc->confirm assign_h->assign_c assign_c->confirm final Final Chemical Shift Table confirm->final

Figure 1: Overall experimental workflow for the assignment of L-Tyrosine (3-¹³C).

Detailed Protocols

Sample Preparation

The quality of the NMR data is critically dependent on the sample preparation.[7][8]

  • Weighing and Dissolution: Accurately weigh approximately 5-10 mg of L-Tyrosine (3-¹³C). Dissolve the sample in 500-600 µL of deuterium oxide (D₂O, 99.9%).

    • Rationale: D₂O is used as the solvent to avoid a large, interfering ¹H signal from water. A concentration of ~10-20 mM is generally sufficient for ¹³C-enriched samples on modern spectrometers.

  • Internal Standard: Add a small amount of a suitable internal standard. 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or its sodium salt is recommended for aqueous samples, as its methyl proton signal is defined as 0.0 ppm for both ¹H and ¹³C referencing.

    • Rationale: An internal standard provides a fixed reference point for the chemical shift scale, ensuring accuracy and comparability of data.

  • pH Adjustment: The chemical shifts of the ionizable groups in tyrosine (carboxyl, amino, and phenolic hydroxyl) are highly pH-dependent.[4] Adjust the pH of the sample to a defined value, typically 7.0, by the careful addition of dilute NaOD or DCl.

    • Rationale: Standardizing the pH minimizes variability and allows for direct comparison with database values. A pH of 7.0 ensures that the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺), representing the zwitterionic state.

  • Transfer to NMR Tube: Filter the final solution into a high-quality, clean 5 mm NMR tube to remove any particulate matter.[9]

    • Rationale: Solid particles can severely degrade the magnetic field homogeneity, leading to broad lines and poor spectral resolution.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of ¹H and ¹³C detection.

  • 1D ¹H Spectrum: This is the starting point for all assignments. It provides information on the number of distinct proton environments and their scalar couplings.

  • 1D ¹³C Spectrum: This experiment directly detects the carbon nuclei. For L-Tyrosine (3-¹³C), one aromatic signal should be significantly more intense than the others.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically through 2 or 3 bonds.[10][11] It is essential for identifying the spin systems of the aliphatic (CαH-CβH₂) and aromatic moieties.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons.[10][12] It provides a direct link between the ¹H and ¹³C chemical shifts for all C-H pairs.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). It is crucial for assigning quaternary carbons (like Cγ and Cζ) and for linking different spin systems together.[10][11]

Step-by-Step Assignment Strategy

The following logical progression allows for the systematic assignment of every resonance.

G start Start with 1D ¹H Spectrum step1 ¹H-¹H COSY Identify aliphatic (Hα-Hβ) and aromatic (Hδ-Hε) spin systems start->step1 step2 ¹H-¹³C HSQC Correlate Hα, Hβ, Hδ, Hε to their directly attached carbons Cα, Cβ, Cδ, Cε step1->step2 step3 ¹H-¹³C HMBC Hβ shows correlation to Cγ and Cδ/Cε. Hδ shows correlation to Cβ, Cζ, and Cγ. Hε shows correlation to Cγ and Cζ. step2->step3 step4 1D ¹³C & HSQC Analysis The intense ¹³C signal is Cε (C-3'). The attached proton is Hε. step3->step4 step5 Final Assignment Use HMBC to assign quaternary carbons Cγ and Cζ and the carboxyl CO. step4->step5

Figure 2: Logical workflow for NMR resonance assignment using 2D correlation spectra.

  • Aliphatic Protons (¹H COSY): In the COSY spectrum, a cross-peak will be observed between the proton at ~3.94 ppm (Hα) and the protons at ~3.1 ppm (Hβ). This establishes the Hα-Hβ₂ spin system.

  • Aromatic Protons (¹H COSY): A strong cross-peak will connect the aromatic protons at ~7.19 ppm (Hδ) and ~6.90 ppm (Hε), confirming their ortho relationship.

  • Direct C-H Assignment (¹H-¹³C HSQC): The HSQC spectrum will show correlations for each protonated carbon:

    • Hα (~3.94 ppm) will correlate with Cα (~59.0 ppm).

    • Hβ (~3.1 ppm) will correlate with Cβ (~38.3 ppm).

    • Hδ (~7.19 ppm) will correlate with Cδ (~133.5 ppm).

    • Hε (~6.90 ppm) will correlate with Cε (~118.6 ppm).

  • Confirming the Labeled Position (¹³C and HSQC): The 1D ¹³C spectrum will display one aromatic signal with significantly higher intensity. Based on the HSQC, this carbon (~118.6 ppm) correlates with the proton at ~6.90 ppm. This confirms the assignment of the labeled carbon as Cε (C-3') and its attached proton as Hε.

  • Assigning Quaternary Carbons (¹H-¹³C HMBC): The HMBC spectrum is the final key to assigning the non-protonated carbons:

    • Cγ (C1'): The Hβ protons will show a 2-bond correlation to Cγ. The aromatic protons Hδ and Hε will show 3-bond correlations to Cγ.

    • Cζ (C4'): The Hδ and Hε protons will show 2- and 3-bond correlations, respectively, to the Cζ carbon, which bears the hydroxyl group and is expected to be downfield (~157.7 ppm).

    • Carboxyl Carbon (CO): The Hα and Hβ protons will show correlations to the carboxyl carbon, which is the most downfield carbon signal (~177.0 ppm).

Final Assigned Data

Following the described protocol, a complete and verified assignment can be compiled.

Table 2: Assigned ¹H and ¹³C Chemical Shifts for L-Tyrosine (3-¹³C) in D₂O at pH 7.0

AtomAssignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Confirming Correlations (HMBC)
CH3.9459.0Hβ→Cα, Hα→CO
CH₂3.06, 3.2038.3Hα→Cβ, Hβ→Cγ, Hβ→Cδ/Cε, Hβ→CO
C (Quat)-129.5Hβ→Cγ, Hδ→Cγ, Hε→Cγ
CH7.19133.5Hε→Cδ, Hβ→Cδ
¹³CH6.90118.6 Hδ→Cε, Hβ→Cε
C-OH (Quat)-157.7Hδ→Cζ, Hε→Cζ
COCOO⁻-177.0Hα→CO, Hβ→CO

Note: The Cε signal at 118.6 ppm will be significantly enhanced due to ¹³C labeling.

Conclusion

This application note has outlined a robust and logical framework for the complete assignment of ¹H and ¹³C chemical shifts for L-Tyrosine (3-¹³C) in solution. By systematically employing a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous assignments, which are foundational for more advanced NMR studies, such as protein-ligand interaction mapping, conformational analysis, and dynamics. The emphasis on understanding the causality behind each step of the protocol ensures that the methodology can be adapted to different isotopically labeled amino acids and experimental conditions, empowering researchers in drug development and structural biology.

References

  • ResearchGate. (n.d.). The 13 C NMR spectra of 13 C, 15 N-L-tyrosine produced by (a) single... Retrieved February 3, 2026, from [Link]

  • Latham, M. P., et al. (2009). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Biophysical Journal, 96(5), L34-L36. Available from: [Link]

  • Anand, P., et al. (2011). Crystal growth, spectral and thermal analyses of a semi organic nonlinear optical single crystal: L-tyrosine hydrochloride. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Chemical shifts of 13 C nuclei of tyrosine residues. Retrieved February 3, 2026, from [Link]

  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). L-Tyrosine. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • Ryle, M. J., & Rapoport, H. (1983). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 48(5), 745–750.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved February 3, 2026, from [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). L-(-)-Tyrosine. Retrieved February 3, 2026, from [Link]

  • Jbara, M., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 3, 2026, from [Link]

  • Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 3012–3018.
  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved February 3, 2026, from [Link]

  • Kricheldorf, H. R. (1980). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Organic Magnetic Resonance, 14(3), 198-201.
  • Wu, S. (2010). 1D and 2D NMR Experiment Methods. Emory University.
  • NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved February 3, 2026, from [Link]

  • TMP Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). Structure determination of a 20 amino acid peptide by NMR. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Which solvents I should use for taking NMR of amino acid? Retrieved February 3, 2026, from [Link]

  • Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).
  • Biological Magnetic Resonance Bank. (n.d.). bmst000249 L-Tyrosine at BMRB. Retrieved February 3, 2026, from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved February 3, 2026, from [Link]

  • Tamiola, K., & Mulder, F. A. A. (2019). Random coil chemical shifts for serine, threonine and tyrosine phosphorylation over a broad pH range. Journal of Biomolecular NMR, 73(8-9), 461–475.
  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 3, 2026, from [Link]

  • Lee, W., et al. (2013). Practical use of chemical shift databases for protein solid-state NMR: 2D chemical shift maps and amino-acid assignment with secondary-structure information. Journal of Biomolecular NMR, 56(2), 113–125.
  • Acton, T. B., et al. (2011). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in Molecular Biology, 752, 1-21.
  • ResearchGate. (n.d.). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. Retrieved February 3, 2026, from [Link]

  • Kovacs, H., et al. (2015). Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polarization. Journal of the American Chemical Society, 137(46), 14664–14673.
  • Ulrich, E. L., et al. (2008). Biological Magnetic Resonance Data Bank.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved February 3, 2026, from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). Showing NP-Card for L-Tyrosine (NP0000377). Retrieved February 3, 2026, from [Link]

  • Sci-Hub. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Method

Application Note: In Vivo Metabolic Imaging of Dopamine Synthesis and Tumor Metabolism Utilizing L-Tyrosine (3-13C)

[1][2] Executive Summary This guide details the application of L-Tyrosine (3-13C) (specifically labeled at the

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the application of L-Tyrosine (3-13C) (specifically labeled at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-carbon, position 3) for in vivo Magnetic Resonance Spectroscopy (MRS).[1] Unlike Carboxyl-labeled tracers (1-13C) which lose their label as COngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

during decarboxylation, the 3-13C isotopomer retains its label throughout the conversion to dopamine and melanin.[1] This unique property makes it the gold-standard tracer for quantifying catecholamine synthesis rates in neurology and melanogenesis in oncology without the radioactive burden of PET.[1][2]
Key Applications
  • Neurology: Non-invasive quantification of dopamine synthesis rates in Parkinson’s Disease and Schizophrenia models.

  • Oncology: Monitoring tyrosinase activity in melanoma and metabolic flux in neuroblastoma.

  • Metabolic Disorders: Assessing hepatic tyrosine catabolism in Tyrosinemia and Phenylketonuria (PKU).

Mechanism of Action & Carbon Fate

The selection of the 3-13C isotopomer is mechanistic, not arbitrary.[1][2] In the biosynthesis of dopamine, L-Tyrosine is first hydroxylated to L-DOPA, then decarboxylated.[1][2][3]

  • L-Tyrosine (3-13C): The label is on the side-chain methylene group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[1]
    
  • L-DOPA: The label remains at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -position.[1]
    
  • Dopamine: The decarboxylation enzyme (AADC) removes the C1 carboxyl group. The C2 (

    
    ) and C3 (
    
    
    
    ) carbons are retained.
    • Result: The 3-13C label becomes the benzylic carbon of dopamine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).[1]
      

This retention allows for the direct observation of product accumulation (Dopamine) and the calculation of fractional synthesis rates (FSR).

Pathway Visualization[1][2]

TyrosineFate cluster_legend Carbon Fate Tyr L-Tyrosine (3-13C) (Precursor) Dopa L-DOPA (3-13C) (Intermediate) Tyr->Dopa Tyrosine Hydroxylase (TH) [Rate Limiting] DA Dopamine (Label Retained) Dopa->DA AADC (Decarboxylation) CO2 CO2 (C1 Lost) Dopa->CO2 Melanin Melanin (Pigment) Dopa->Melanin Tyrosinase (in Melanocytes) 3-13C Label (Beta Carbon) 3-13C Label (Beta Carbon) Retained in Neurotransmitters Retained in Neurotransmitters 3-13C Label (Beta Carbon)->Retained in Neurotransmitters

Figure 1: Metabolic fate of the L-Tyrosine (3-13C) label.[1][2] Unlike 1-13C tracers, the 3-13C label is not lost as CO2, allowing downstream detection of Dopamine.[1][2]

Experimental Protocol: In Vivo 13C MRS

Tracer Preparation

L-Tyrosine has low aqueous solubility (~0.45 mg/mL at neutral pH), which poses a challenge for the high concentrations required for 13C MRS.[1][2]

  • Reagent: L-Tyrosine (3-13C), 99 atom % 13C.[1][2][4]

  • Solubilization Strategy:

    • Dissolve L-Tyrosine (3-13C) in a basic buffer (Na2CO3 or NaOH) to pH ~10-11 to increase solubility to ~20 mg/mL.[1][2]

    • Immediately prior to infusion, adjust pH back to physiological range (7.[2]4) using buffered saline, or use a large volume/low concentration approach if volume load permits.

    • Alternative: Use a suspension for oral gavage (less precise for kinetic modeling) or a specific soluble derivative if available (though pure amino acid is preferred for regulatory reasons).

  • Dose: 200–400 mg/kg (Animal model dependent) to achieve sufficient brain enrichment (~3-5 mM).[1][2]

Animal Setup & Infusion

Objective: Establish a steady-state enrichment of precursor tyrosine in the blood plasma.[1][2]

  • Anesthesia: Isoflurane (1.5–2.0%) in O2. Avoid Ketamine/Xylazine if studying dopaminergic signaling, as they can alter catecholamine turnover.

  • Cannulation: Femoral vein for infusion; Femoral artery for blood sampling (to measure Input Function).

  • Infusion Protocol (Primed Constant Infusion):

    • Bolus: 100 mg/kg over 1 minute.

    • Maintenance: 150 mg/kg/hr for 60–90 minutes.

    • Goal: Maintain plasma Tyrosine enrichment at ~50% without inducing tyrosinemia toxicity.

MR Acquisition Parameters

Experiments are typically performed on high-field systems (7T, 9.4T, or 11.7T) to resolve the small chemical shift differences between Tyrosine and its metabolites.[1][2]

ParameterSettingRationale
Coil Setup 1H/13C Surface CoilDouble-tuned coil allows for shimming/localization on 1H and detection on 13C.[1][2]
Pulse Sequence ISIS or STEAM (Localized)Image Selected In Vivo Spectroscopy (ISIS) minimizes signal from subcutaneous lipids.
Nucleus 13C (100.6 MHz at 9.4T)Direct detection of the carbon label.
Decoupling WALTZ-16 or GARPBroad-band proton decoupling is essential to collapse the CH2 triplet into a singlet, increasing SNR by ~3x.[1][2]
TR / TE 2000 ms / 10-20 msTR must allow T1 relaxation (Tyrosine C3 T1 ~0.8-1.2s).[1][2]
Averages 512 – 2048High number of averages required due to low sensitivity of 13C.
Voxel Size 4x4x4 mm (Rat Striatum)Localized to the striatum for dopamine detection.

Data Analysis & Quantification

Spectral Interpretation

The chemical shift of the 3-13C (Beta-CH2) carbon is the region of interest.[1][2]

  • L-Tyrosine (Precursor): ~36.5 ppm (Singlet with decoupling).[1][2]

  • L-DOPA: ~37.2 ppm (Shifted downfield due to ring hydroxylation).[1][2]

  • Dopamine: ~34.5 ppm (Shifted upfield; distinct from Tyrosine).

  • N-Acetyl-Tyrosine (Metabolite): ~35.8 ppm.[1][2]

Note: Chemical shifts are pH and temperature-dependent.[1][2][5] Calibrate using an external standard (e.g., formate) or internal endogenous lipid peaks.[1]

Fractional Synthesis Rate (FSR) Calculation

To determine the rate of dopamine synthesis (


):

[1]

Where:

  • 
    : Accumulation of labeled dopamine (area under the peak at 34.5 ppm).
    
  • 
    : Time-integrated enrichment of the precursor Tyrosine in the brain (measured from the 36.5 ppm peak relative to total Tyrosine pool).[1]
    

Workflow Diagram

Workflow cluster_prep Preparation cluster_acq MR Acquisition cluster_analysis Data Analysis Step1 Tracer Dissolution (pH > 10, then neutralize) Step2 Animal Cannulation (Femoral Vein/Artery) Step1->Step2 Step3 Primed Constant Infusion (Steady State ~60 min) Step2->Step3 Step4 Voxel Placement (Striatum/Tumor) Step3->Step4 Step5 13C MRS Sequence (Proton Decoupled) Step4->Step5 Step6 Spectral Processing (Line Broadening 10Hz) Step5->Step6 Step7 Peak Integration (Tyr @ 36.5ppm vs DA @ 34.5ppm) Step6->Step7

Figure 2: End-to-end experimental workflow for in vivo L-Tyrosine (3-13C) MRS.

Troubleshooting & Optimization (E-E-A-T)

Sensitivity Limits

Issue: 13C MRS is inherently insensitive (1.1% natural abundance, low gyromagnetic ratio). Solution:

  • Enrichment: Use >99% enriched L-Tyrosine.

  • NOE Enhancement: Use Nuclear Overhauser Effect (NOE) during the relaxation delay. By saturating protons, you can transfer magnetization to the attached 13C, increasing signal by up to 3x (NOE factor

    
    ).[1]
    
  • Cryoprobes: Use of a cryogenically cooled RF coil can improve SNR by a factor of 2–4, critical for detecting low-concentration metabolites like dopamine.[1][2]

Spectral Overlap

Issue: The chemical shift difference between Tyrosine and Dopamine is small (~2 ppm). Solution:

  • High Field: Move from 3T to 7T or 9.4T. Separation scales linearly with field strength.

  • Shimming: Critical. Perform FASTMAP or iterative shimming on the voxel to achieve linewidths < 15 Hz. If linewidth > 20 Hz, the peaks will merge.

References

  • Henning, A., et al. (2022). "In Vivo 13C Magnetic Resonance Spectroscopy for Assessing Brain Biochemistry." Neurochemical Research. Link

  • Sigma-Aldrich. "L-Tyrosine-3-13C Product Specification & Safety Data."[1][2] Link

  • Brodnik, Z. D., et al. (2012). "L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat."[1][2] Neuropharmacology. Link

  • Creative Proteomics. "Overview of 13C Metabolic Flux Analysis." Link

  • PubChem. "L-Tyrosine Compound Summary and Spectral Data."[1][2] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low signal sensitivity in L-Tyrosine (3-13C) NMR spectra

Topic: Troubleshooting Low Signal Sensitivity in L-Tyrosine (3-13C) NMR Spectra Ticket ID: TYR-13C-SENS-001 Support Tier: Level 3 (Senior Application Scientist)[1] Introduction Welcome to the Stable Isotope Technical Sup...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Signal Sensitivity in L-Tyrosine (3-13C) NMR Spectra Ticket ID: TYR-13C-SENS-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Stable Isotope Technical Support Hub. You are likely experiencing low signal-to-noise ratios (SNR) despite using enriched L-Tyrosine (3-13C). This is a common frustration caused by the intersection of Tyrosine’s poor physical properties (solubility) and the inherent insensitivity of the 13C nucleus.

Because your label is at the 3-position (the


-carbon) , you have a distinct advantage: this carbon is a methylene (-CH

-) group.[1] Unlike the quaternary carboxyl (C1), the C3 carbon has attached protons, allowing us to leverage Nuclear Overhauser Effect (NOE) and Indirect Detection (HSQC) to drastically boost sensitivity.
Quick Diagnostic Flow

Before altering pulse sequences, verify your sample conditions using this logic flow.

TroubleshootingFlow Start Start: Low SNR CheckSolvent Check Solvent/pH Start->CheckSolvent CheckSolvent->Start Precipitate Visible CheckProbe Probe Tuning CheckSolvent->CheckProbe Solubility > 10mM PulseSeq Pulse Sequence CheckProbe->PulseSeq Tuned/Matched HSQC Switch to HSQC PulseSeq->HSQC 1D Failed

Figure 1: Diagnostic logic flow for low sensitivity samples. Prioritize sample chemistry before acquisition parameters.

Phase 1: Sample Preparation (The Root Cause)

The Issue: L-Tyrosine is notoriously insoluble in water at neutral pH (~0.45 g/L or ~2.5 mM), which is often below the detection limit for a standard 13C scan without overnight acquisition.

The Fix: You must shift the equilibrium. Tyrosine is zwitterionic; pushing the pH to extremes or changing the solvent is non-negotiable for sensitivity.

Solubility Optimization Table
Solvent SystempH ConditionApprox. SolubilitySuitability for NMR
D₂O (Neutral) pH 6.5 - 7.5~0.4 mg/mLPOOR. Avoid for 13C detection.[1]
D₂O + DCl pH < 2.0> 20 mg/mLEXCELLENT. Protonation of amine increases solubility.
D₂O + NaOD pH > 10.0> 20 mg/mLEXCELLENT. Deprotonation of phenol/carboxyl.
DMSO-d₆ N/A~50 mg/mLGOOD. High viscosity may broaden lines slightly.[1]

Protocol 1: The "pH Shift" Preparation

  • Suspend 5–10 mg of L-Tyrosine (3-13C) in 0.6 mL D₂O.

  • Add 20-30 μL of 30% NaOD (or DCl) incrementally.

  • Vortex until the solution is crystal clear.

  • Verification: If the solution is cloudy, your effective concentration is near zero.[1] NMR detects dissolved nuclei, not suspended solids.

Phase 2: Direct Detection Optimization (1D 13C)

The Issue: The 13C nucleus has a gyromagnetic ratio (


) that is 1/4 that of protons.
The Advantage:  Your label is at C3 (Beta-Carbon) . This is a CH

group.

Mechanism: Because C3 has attached protons, it is subject to the Nuclear Overhauser Effect (NOE) . By saturating the protons during the relaxation delay, we can transfer polarization from H to C, theoretically enhancing the signal by up to 2.98x (NOE factor


 + 1).

Protocol 2: Power-Gated Decoupling (NOE-Enhanced) Do not use Inverse Gated decoupling (which suppresses NOE for integration). Use standard Power Gated decoupling.

  • Pulse Sequence: zgpg30 (Bruker) or s2pul (Varian/Agilent) with decoupler ON during delay.

  • Acquisition Time (AQ): ~1.0 second (sufficient for resolution).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.[1]

    • Why? The C3 methylene relaxes faster than the quaternary C1 or C4 carbons. You do not need the 10s+ delay required for quantitative carboxyl detection.

  • Decoupling: WALTZ-16 composite pulse decoupling.[1]

Technical Note: If you see a negative peak or null signal, your NOE buildup might be incomplete or competing with relaxation mechanisms.[1] Ensure the decoupler is set to "Low Power" during the delay and "High Power" during acquisition.

Phase 3: Indirect Detection (The "Nuclear" Option)

The Issue: You have limited sample mass (< 1 mg) or cannot alter the pH. Direct 13C detection is mathematically impossible within a reasonable timeframe.

The Fix: 1H-13C HSQC (Heteronuclear Single Quantum Coherence). Instead of detecting the insensitive Carbon-13, we transfer magnetization from the Proton to the Carbon, let it evolve, and transfer it back to the Proton for detection.

Sensitivity Gain:


[1][2]

Because your label is at C3 (Methylene) , it has two protons attached (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


). This makes it a perfect candidate for HSQC.

HSQC_Transfer H_Start 1H Magnetization (High Sensitivity) INEPT1 INEPT Transfer (H -> C) H_Start->INEPT1 J-coupling Evol t1 Evolution (13C Chemical Shift) INEPT1->Evol INEPT2 Reverse INEPT (C -> H) Evol->INEPT2 Detect Detection on 1H (High Sensitivity) INEPT2->Detect

Figure 2: HSQC Magnetization Transfer Pathway.[1] Detecting the proton signal attached to the 13C yields massive sensitivity gains.

Protocol 3: Sensitivity-Enhanced HSQC

  • Select Sequence: hsqcetgp (Phase-sensitive HSQC with gradients).[1]

  • Coupling Constant (CNST2): Set to 140 Hz (Standard for CH/CH2 aliphatic).

  • Scans (NS): Start with 8 or 16.

  • Result: You will see a cross-peak at ~3.0 ppm (1H) and ~36 ppm (13C) .

    • Note: The 3-13C signal will appear as a massive peak in the 2D spectrum compared to the natural abundance satellites.

Frequently Asked Questions (FAQs)

Q: My peaks are broad. Is the label defective? A: No. Broadening is usually due to paramagnetic impurities or viscosity (if using DMSO).[1]

  • Action: Filter the sample through a 0.2 μm PTFE filter to remove particulates. If using D₂O/NaOD, ensure no paramagnetic metal ions (Fe, Cu) are present in your water source.[1]

Q: Can I quantify the concentration using the HSQC method? A: Generally, no. HSQC intensity depends on coupling efficiency and relaxation rates. However, if you use Q-HSQC (Quantitative HSQC) with external calibration standards, it is possible, though advanced. For standard quantitation, use Inverse Gated 1D 13C with a relaxation delay of


 (approx 10-15s), but be prepared for long scan times.

Q: I see a doublet in my Proton NMR. Is this the label? A: Yes! In the 1H spectrum, the protons attached to C3 will be split by the 13C nucleus. This is the


 satellite . The coupling constant is large (~130 Hz). The presence of this "splitting" confirms your label is present and intact.
References
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Methods).

  • Biological Magnetic Resonance Data Bank (BMRB). L-Tyrosine Chemical Shifts. Entry 1175.

  • Magritek Application Notes. q-HSQC for Sensitivity-Enhanced 13C Quantitation. (2025). Explains the sensitivity gap between 1D and HSQC.

  • Sigma-Aldrich. L-Tyrosine Solubility Data. Technical Support Sheet.

Sources

Optimization

Technical Support Center: Optimizing L-Tyrosine (3-13C) Incorporation in Cell Culture Media

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for optimizing cell culture media for high-efficiency incorporation of L-Tyrosine (3-13C). This resource is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for optimizing cell culture media for high-efficiency incorporation of L-Tyrosine (3-13C). This resource is designed for researchers, scientists, and drug development professionals engaged in stable isotope labeling for applications such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), metabolomics, and quantitative proteomics.

Stable isotope labeling is a powerful technique for the accurate quantification of proteins and metabolites.[][2][3] However, L-Tyrosine, a critical amino acid, presents unique challenges due to its biochemical properties. This guide provides in-depth, field-proven insights and troubleshooting solutions to ensure the success and reproducibility of your experiments.

Section 1: Foundational Knowledge - The Role and Challenges of L-Tyrosine

Understanding the "why" behind experimental protocols is crucial for effective troubleshooting. This section addresses the fundamental properties of L-Tyrosine in a cell culture context.

FAQ 1: What is the metabolic significance of L-Tyrosine in my cell line?

L-Tyrosine is a proteinogenic amino acid, meaning it is a fundamental building block for protein synthesis.[4] While it is considered a non-essential amino acid for mammals because it can be synthesized endogenously from the essential amino acid L-Phenylalanine, this very pathway can be a source of experimental variability in labeling studies.[4][5]

Beyond its role in protein structure, L-Tyrosine is a critical precursor to a host of vital biomolecules, including:

  • Neurotransmitters: Dopamine, norepinephrine, and epinephrine.[4][6]

  • Hormones: Thyroid hormones.[4][5]

  • Pigments: Melanin.[4][5]

Supplementing media with L-Tyrosine allows cells to conserve the energy that would otherwise be spent on its synthesis.[4]

cluster_precursors Precursors cluster_tyrosine L-Tyrosine Pool cluster_fates Metabolic Fates L_Phenylalanine L-Phenylalanine (from media) Endo_Tyrosine Endogenous L-Tyrosine (unlabeled) L_Phenylalanine->Endo_Tyrosine Phenylalanine Hydroxylase L_Tyrosine L-Tyrosine (3-13C) (from labeling media) Protein Protein Synthesis L_Tyrosine->Protein Neurotransmitters Dopamine, Epinephrine L_Tyrosine->Neurotransmitters Hormones Thyroid Hormones L_Tyrosine->Hormones Catabolism Energy Production L_Tyrosine->Catabolism Endo_Tyrosine->Protein Dilutes Label

Diagram 1. Simplified metabolic pathways of L-Tyrosine in mammalian cells.
FAQ 2: Why is preparing media with L-Tyrosine so difficult?

The primary challenge is the very low solubility of L-Tyrosine in aqueous solutions at a neutral pH, which is typically less than 0.5 g/L (or 0.45 mg/ml).[4][7][8] This physical limitation can lead to media precipitation, inconsistent concentrations, and suboptimal labeling. The traditional method of dissolving it in separate feeds at extreme pH values introduces risks of pH spikes and increased salt concentrations in the bioreactor.[8]

Section 2: Media Preparation and Optimization

Achieving high-level, consistent incorporation of L-Tyrosine (3-13C) begins with proper media formulation.

FAQ 3: How can I effectively dissolve L-Tyrosine (3-13C) for my cell culture medium?

You have several options, each with distinct advantages and disadvantages. The choice depends on your experimental needs, cell line sensitivity, and process complexity.

Method Description Approx. Solubility Pros Cons
pH Adjustment Dissolve L-Tyrosine in a small volume of acidic (e.g., 1M HCl, pH <2) or alkaline (e.g., 1M NaOH, pH >9) solution before adding to the bulk medium.[4]High in stock solutionCost-effective; uses the basic amino acid.Risk of pH shock to media; adds excess salt; potential for precipitation upon neutralization.[8]
L-Tyrosine Disodium Salt A salt form of L-Tyrosine with improved solubility.~100 mg/mL[4]Significantly more soluble than free L-Tyrosine at neutral pH.Introduces additional sodium ions; may still have stability issues in complex feeds.[9]
Dipeptide Addition Use commercially available, highly soluble dipeptides like Glycyl-L-Tyrosine (Gly-Tyr) or Alanyl-L-Tyrosine (Ala-Tyr).[8][10]Up to 50x higher than free L-Tyrosine.[7][8]Excellent solubility at neutral pH; reduces process complexity; efficiently metabolized by cells.[8][11]Higher cost; requires cells to express peptidases for cleavage.
Chemically Modified Tyrosine Utilize derivatives like Phospho-L-Tyrosine (pTyr) disodium salt, which is cleaved by cellular phosphatases.>100x higher than free L-Tyrosine (53 g/L for pTyr).[9]Extremely high solubility; enables highly concentrated, neutral pH feeds.[9]Highest cost; release kinetics may vary between cell lines.[9]
Protocol 1: Preparation of Concentrated L-Tyrosine (3-13C) Stock using Alkaline pH

This protocol describes a common method for solubilizing the free amino acid.

Materials:

  • L-Tyrosine (3-13C), high purity

  • Sterile 1M NaOH solution

  • Sterile, cell culture-grade water

  • Sterile 0.22 µm filter unit

Procedure:

  • Weighing: In a sterile container, weigh the desired amount of L-Tyrosine (3-13C).

  • Initial Suspension: Add a portion of the final volume of sterile water. The amino acid will not dissolve and will appear as a milky suspension.

  • Solubilization: Slowly add 1M NaOH dropwise while stirring or vortexing continuously. Monitor the solution closely. Continue adding NaOH until the L-Tyrosine is fully dissolved and the solution is clear. Causality Note: Increasing the pH deprotonates the carboxylic acid and hydroxyl groups, significantly increasing solubility.

  • Final Volume: Add sterile water to reach the final desired concentration.

  • pH Check (Optional but Recommended): Check the pH of the stock solution. It will be highly alkaline.

  • Sterilization: Sterilize the final stock solution using a 0.22 µm syringe filter.

  • Storage: Store at 4°C or -20°C as recommended by the manufacturer.

  • Addition to Media: When adding to your bulk cell culture medium, add the stock solution slowly and with constant, gentle stirring to prevent localized pH shock and precipitation.[4][8]

Section 3: Troubleshooting Guide

Even with optimized media, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Q1: My mass spectrometry results show low (<95%) or inconsistent incorporation of L-Tyrosine (3-13C). What's wrong?

This is a frequent issue stemming from the dilution of the labeled amino acid pool.

Start Low L-Tyrosine (3-13C) Incorporation Detected Check1 Is your FBS dialyzed? Start->Check1 Check2 Is your base medium L-Tyrosine & L-Phenylalanine free? Check1->Check2 Yes Sol1 Solution: Switch to Dialyzed FBS (dFBS) Check1->Sol1 No Check3 Was the labeling time sufficient? Check2->Check3 Yes Sol2 Solution: Use custom media formulated without Tyr/Phe Check2->Sol2 No Check4 Is the L-Tyrosine (3-13C) concentration optimal? Check3->Check4 Yes Sol3 Solution: Perform time-course (min. 5-6 cell doublings) Check3->Sol3 No Sol4 Solution: Titrate concentration. (min. 1mM recommended) Check4->Sol4 Unsure

Diagram 2. Troubleshooting workflow for low isotopic incorporation.

Possible Causes & Solutions:

  • Cause 1: Unlabeled Amino Acids in Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids, including L-Tyrosine and L-Phenylalanine, which will compete with and dilute your labeled stock.

    • Solution: Always use dialyzed fetal bovine serum (dFBS). The dialysis process removes small molecules like amino acids while retaining essential growth factors.[12]

  • Cause 2: Endogenous Synthesis: As mentioned, cells can synthesize unlabeled L-Tyrosine from unlabeled L-Phenylalanine present in the base medium.[4]

    • Solution: For maximum incorporation, use a custom base medium that is deficient in both L-Tyrosine and L-Phenylalanine, allowing you to control the supply of both (one labeled, one unlabeled if needed).

  • Cause 3: Insufficient Labeling Time: Achieving a true isotopic steady state, where the intracellular amino acid pool is fully replaced, takes time.

    • Solution: Ensure cells are cultured in the labeling medium for a sufficient duration. For proteomic studies, this typically requires at least 5-6 cell doublings to ensure the vast majority of the proteome is newly synthesized with the labeled amino acid.[13]

  • Cause 4: Suboptimal Concentration: The concentration of L-Tyrosine (3-13C) may be too low for efficient uptake and competition against any residual unlabeled sources.

    • Solution: Optimize the concentration of L-Tyrosine (3-13C). Some studies suggest a minimum concentration of 1 mM may be necessary to ensure efficient transport into the cell.[9] Titrate the concentration to find the best balance for your specific cell line.

Q2: My cells are growing poorly or showing signs of toxicity in the labeling medium.

Possible Causes & Solutions:

  • Cause 1: L-Tyrosine Induced Oxidative Stress: High concentrations of L-Tyrosine can amplify the production of reactive oxygen species (ROS), which can be detrimental to cell health, particularly in sensitive cell lines like stem cells.

    • Solution: Perform a dose-response experiment. Test a range of L-Tyrosine (3-13C) concentrations to identify the highest level that maintains normal cell viability and morphology.

  • Cause 2: Media Imbalance: The process of creating a custom medium can inadvertently alter its pH or osmolality, stressing the cells.

    • Solution: After preparing your final labeling medium, verify that the pH is within the optimal range (typically 7.2-7.4) and check the osmolality to ensure it matches that of your standard growth medium.

  • Cause 3: Impurities in Labeled Reagent: Low-quality labeled amino acids may contain impurities that are cytotoxic.

    • Solution: Always source your stable isotope-labeled amino acids from reputable vendors that provide a certificate of analysis confirming chemical and isotopic purity.

Section 4: Verification and Analysis

Confirming the efficiency of your labeling is a critical final step.

FAQ 4: How do I confirm the incorporation rate of L-Tyrosine (3-13C) in my proteins?

The definitive method is through mass spectrometry (MS). After allowing cells to grow in the labeling medium, you can analyze the proteome to determine the percentage of L-Tyrosine that is heavy.

Protocol 2: General Workflow for SILAC Sample Preparation and MS Analysis

Culture Culture two cell populations: 1. 'Light' (unlabeled Tyr) 2. 'Heavy' (13C-Tyr) Stimulate Apply experimental stimulus to one population Culture->Stimulate Lyse Harvest & Lyse Cells Stimulate->Lyse Mix Combine 'Light' & 'Heavy' lysates 1:1 by protein amount Lyse->Mix Digest Protein Digestion (e.g., with Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analyze Data Analysis: Quantify Light/Heavy peptide ratios LCMS->Analyze

Diagram 3. A standard experimental workflow for a SILAC-based experiment.

Procedure:

  • Cell Culture: Grow two populations of cells: one in "light" medium (containing normal L-Tyrosine) and one in "heavy" medium (containing L-Tyrosine (3-13C)). Ensure complete labeling for the heavy population.[3]

  • Harvest and Lysis: Harvest and lyse the cells from both populations. Quantify the total protein concentration in each lysate.

  • Mixing: Combine equal amounts of protein from the light and heavy lysates.[3][12] Causality Note: Mixing at this early stage minimizes quantitative errors arising from sample handling variations downstream.[3]

  • Protein Digestion: Digest the combined protein lysate into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify peptide pairs (light and heavy). The software will calculate the intensity ratio of the heavy peptide to its light counterpart. An incorporation efficiency of >98% is typically desired for accurate quantification.

References
  • Schilling, M. (n.d.). Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications. Evonik Corporation. Retrieved from [Link]

  • Stellar Scientific. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from [Link]

  • Merck. (n.d.). L-Tyrosine in Cell Culture. Retrieved from [Link]

  • Seibel, R., et al. (2020). Comparison of l-tyrosine containing dipeptides reveals maximum ATP availability for l-prolyl-l-tyrosine in CHO cells. Biotechnology Journal, 15(5), e1900388. Retrieved from [Link]

  • Zhang, H., & Varmecic, D. (2012). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Receptor Tyrosine Kinases: Methods and Protocols (pp. 237-254). Humana Press. Retrieved from [Link]

  • Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics, 5(6), 741-750. Retrieved from [Link]

  • Ghergurovich, J. M., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. eLife, 7, e38345. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6057, L-Tyrosine. Retrieved from [Link]

  • Wong, C., & Regnier, F. E. (2010). Stable isotope labeling method targeting terminal tyrosine for relative peptide quantitation using mass spectrometry. Analytical Biochemistry, 401(1), 133-141. Retrieved from [Link]

  • Elbashir, A. A., et al. (2015). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ChemXpress, 8(2), 95-101. Retrieved from [Link]

  • McAllister, L. M., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. Methods, 245, 109995. Retrieved from [Link]

  • Jia, S., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Guan, X., et al. (2003). Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids. Biochemical Journal, 370(Pt 3), 1005–1012. Retrieved from [Link]

  • Michailellis, P. (2022). HPLC evaluation of tyrosine and its metabolites. Charles University. Retrieved from [Link]

  • Jain, M., & Nilsson, R. (2016). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. In Metabolomics (pp. 15-26). Humana Press. Retrieved from [Link]

  • Ahn, W. S., & Antoniewicz, M. R. (2013). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 85(15), 7520–7527. Retrieved from [Link]

  • Kiga, R., et al. (2013). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 85(17), 8486–8493. Retrieved from [Link]

  • Muñoz-Vargas, M. A., et al. (2021). Biochemical Properties and Physiological Roles of Tyrosine Aminotransferases in Olive (Olea europaea L.). International Journal of Molecular Sciences, 22(19), 10291. Retrieved from [Link]

  • Nucleus Biologics. (2024). Developing Custom Cell Culture Media: Key Considerations. Retrieved from [Link]

  • Elbashir, A. A., et al. (2018). Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

purification methods to remove free L-Tyrosine (3-13C) from protein samples

Topic: Purification Methods to Remove Free L-Tyrosine (3-13C) from Protein Samples[1] Ticket ID: ISO-TYR-13C-CLEANUP Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Problem Definitio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods to Remove Free L-Tyrosine (3-13C) from Protein Samples[1]

Ticket ID: ISO-TYR-13C-CLEANUP Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Problem Definition

The Challenge: You are likely performing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or preparing samples for NMR structural studies.[2] You have labeled your proteins with L-Tyrosine (3-13C) , but residual free labeled amino acids remain in your buffer.

Why this is critical:

  • NMR Interference: Free L-Tyrosine (3-13C) generates sharp, intense signals that can obscure protein resonances or create phase artifacts.[1][2]

  • Mass Spectrometry Bias: Excess free labeled amino acids can suppress ionization of peptides or skew quantification ratios.[2]

  • The "Solubility Trap": Unlike most amino acids, L-Tyrosine has extremely low water solubility (~0.45 mg/mL at 25°C ).[2] If you concentrate your sample before removing the free tyrosine, it may crystallize, damaging your protein or clogging filtration devices.[2]

Method Selection: Decision Matrix

Before starting, determine your downstream application requirements using the logic flow below.

MethodSelection Start Start: Select Purification Goal Native Is Native Structure Required? (NMR, Binding Assays) Start->Native Denatured Is Protein Denaturation Acceptable? (Mass Spec, Western Blot) Start->Denatured Volume Sample Volume? Native->Volume TCA Method C: TCA Precipitation (Total Removal, Denaturing) Denatured->TCA SmallVol < 500 µL Volume->SmallVol LargeVol > 500 µL Volume->LargeVol SEC Method B: Desalting/SEC (Rapid, High Recovery) SmallVol->SEC Dialysis Method A: Diafiltration/Dialysis (High Purity, Slower) LargeVol->Dialysis

Caption: Decision tree for selecting the optimal L-Tyrosine removal method based on sample volume and structural requirements.

Detailed Protocols
Method A: Ultrafiltration / Diafiltration (The "Standard")

Best for: Large volumes (>0.5 mL) where high concentration is required eventually.[1][2]

The Mechanism: Uses a semi-permeable membrane (Molecular Weight Cut-Off, MWCO) to retain protein while forcing small molecules (Tyrosine, ~182 Da) out.[2]

Protocol:

  • Select MWCO: Use a filter with a cutoff at least 3x smaller than your protein (e.g., for a 30 kDa protein, use a 10 kDa MWCO).[2]

  • Dilution (Critical): Do not just spin down. You must perform discontinuous diafiltration .[2]

  • The Workflow:

    • Load protein sample into the concentrator.[2]

    • Centrifuge until volume is reduced to ~10% (e.g., 500 µL

      
       50 µL).
      
    • Refill to original volume with fresh, tyrosine-free buffer.

    • Repeat this cycle 3–4 times.

Efficiency Table:

Cycle Residual Free Tyrosine (%) Fold Reduction
Start 100% 1x
Spin 1 (10x conc) 10% 10x
Spin 2 (Refill + Spin) 1% 100x
Spin 3 (Refill + Spin) 0.1% 1,000x

| Spin 4 (Recommended) | 0.01% | 10,000x |

Technical Warning: Do not perform this at 4°C if your free Tyrosine concentration is near 0.4 mg/mL.[2] The solubility drops in the cold, leading to micro-crystals that clog the membrane.[2] Perform the first wash at Room Temperature (RT) if possible.[2]

Method B: Size Exclusion Chromatography (Desalting)

Best for: Small volumes, rapid cleanup, and removing "sticky" hydrophobic contaminants.

The Mechanism: Porous beads trap small molecules (Tyrosine) while large proteins bypass the pores and elute first.[2]

Protocol:

  • Column Selection: Use a pre-packed desalting column (e.g., Sephadex G-25 or Zeba Spin).[2]

    • Note: Avoid hydrophobic resins.[2] Tyrosine has an aromatic ring and may stick non-specifically to some polymer matrices.[2] Dextran-based resins are preferred.[1]

  • Equilibration: Wash column with 3 column volumes (CV) of your target buffer.

  • Loading: Apply sample carefully to the center of the resin bed.[2]

  • Elution:

    • Gravity/Spin: Collect the flow-through.[2] This contains your protein.[2][3][4][5][6][7][8][9][10][11]

    • Retention: The free L-Tyrosine (3-13C) will be retained in the column.[2]

Pros/Cons:

  • + Very fast (< 10 mins).[1][2]

  • + Removes >95% of small molecules in a single pass.[2]

  • - Dilutes the sample slightly (unless using spin columns).

Method C: TCA Precipitation (The "Nuclear Option")

Best for: Mass Spectrometry (Proteomics) where protein structure is irrelevant.[1][2]

The Mechanism: Trichloroacetic acid (TCA) disrupts the hydration shell of proteins, causing them to precipitate.[2] Free amino acids remain soluble in the acidic supernatant.[2]

Protocol:

  • Add 100% TCA to your sample to reach a final concentration of 10-20% .[2]

  • Incubate on ice for 30 minutes.

  • Centrifuge at max speed (14,000 x g) for 15 mins at 4°C.

  • Crucial Step: Carefully remove the supernatant.[2] This liquid contains the L-Tyrosine (3-13C).[1][2]

  • Wash the pellet 2x with ice-cold acetone to remove residual acid.[2]

  • Air dry and resolubilize in your MS buffer (e.g., Urea/Ammonium Bicarbonate).[2]

Troubleshooting & FAQs

Q1: I used a dialysis cassette, but I still see a Tyrosine signal in NMR. Why? A: Dialysis is an equilibrium process.[2]

  • Issue: If you dialyzed 1 mL of sample against 1 L of buffer once, you only reduced the Tyrosine by 1000-fold. If you started with 10 mM, you still have 10 µM—plenty to see in sensitive NMR.[2]

  • Solution: You must change the buffer at least 3 times.

  • Adsorption: Tyrosine is aromatic and hydrophobic.[2] It can adsorb to cellulose ester membranes.[2] Try using Regenerated Cellulose (RC) membranes which have lower non-specific binding.[1][2]

Q2: My concentrator (Method A) clogged immediately. A: You likely hit the solubility limit.[2]

  • Explanation: As you concentrated the protein, you also concentrated the free Tyrosine.[2] If it exceeded ~0.45 mg/mL, it crystallized on the membrane filter.[2]

  • Fix: Dilute the sample before starting the concentration steps to ensure Tyrosine stays below 0.2 mg/mL during the process.

Q3: How do I verify the Tyrosine is gone without wasting sample? A: Analyze the flow-through or supernatant , not the protein.[2]

  • Take the liquid from your last wash step (Method A) or column wash (Method B).[2]

  • Run a simple 1D 1H-NMR or a quick MS spot check on that liquid. If the signal is absent there, your protein sample is clean.[2]

References
  • Protein Purific

    • Source: Sigma-Aldrich Technical Library.[1] "Amino Acid Solubility & Stability."

  • Ultrafiltr

    • Source: Thermo Fisher Scientific.[2] "Dialysis or Desalting? Choosing a Protein Purification Method."

  • TCA Precipit

    • Source: Cold Spring Harbor Protocols.[2] "Trichloroacetic Acid (TCA) Precipitation of Proteins."[2][4][6][8][12]

    • URL:[Link][1][2]

Sources

Optimization

detecting impurities in commercial L-Tyrosine (3-13C) reagents

Introduction: The Purity Paradox in Stable Isotopes In metabolic flux analysis and quantitative proteomics, the integrity of your data is only as good as your isotopologue. Commercial L-Tyrosine (3-13C) presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Paradox in Stable Isotopes

In metabolic flux analysis and quantitative proteomics, the integrity of your data is only as good as your isotopologue. Commercial L-Tyrosine (3-13C) presents a unique analytical challenge: you are not just looking for chemical impurities (like Phenylalanine), but also isotopomeric impurities (unlabeled or multi-labeled species) and enantiomeric contaminants (D-Tyrosine).[1]

This guide moves beyond standard Certificates of Analysis (CoA) to provide a self-validating troubleshooting workflow. It addresses the most common "ghost peaks" and kinetic anomalies reported by researchers using single-carbon labeled tyrosine.

Part 1: Diagnostic Workflow

Before altering your experimental parameters, use this decision tree to isolate the nature of your impurity.

DiagnosticTree Start Symptom Observed Symp_MS MS: Unexpected Isotopologue Distribution Start->Symp_MS Symp_NMR NMR: Split Peaks or Extra Doublets Start->Symp_NMR Symp_Kin Assay: Low Enzymatic Conversion Rate Start->Symp_Kin Check_Scrambling Check for Metabolic Scrambling (Bio-synthesis?) Symp_MS->Check_Scrambling Check_Coupling Verify 1JCH Coupling (Is it the label?) Symp_NMR->Check_Coupling Check_Chiral Run Chiral HPLC (D-Tyr presence?) Symp_Kin->Check_Chiral Action_HRMS Protocol: HRMS Fragment Analysis Check_Scrambling->Action_HRMS Confirm M+1 Action_qNMR Protocol: 1H-13C HSQC or qNMR Check_Coupling->Action_qNMR Confirm 3-position Action_Crown Protocol: Crown Ether Chiral Column Check_Chiral->Action_Crown Quantify Enantiomer

Figure 1: Diagnostic logic for isolating impurity types in labeled reagents.

Part 2: Isotopic Purity & The "Ghost Doublet" (NMR)

The Issue:

"I see large doublets in the aliphatic region (3.0–3.2 ppm) of my proton NMR. Is this a contaminant?"

Technical Insight:

This is likely not an impurity. This is the heteronuclear spin-spin coupling (


)  caused by the 

C label at the C3 (beta) position.
  • Mechanism: The

    
    C nucleus (spin 1/2) couples with the protons attached to it.
    
  • The Signature: Unlike the singlet or weak multiplet seen in unlabeled Tyrosine, L-Tyrosine (3-13C) will exhibit a massive splitting of the

    
    -protons with a coupling constant (
    
    
    
    ) of approximately 130 Hz .
Troubleshooting Protocol: Distinguishing Label from Impurity

To confirm the peak is the product and not a contaminant, you must decouple the carbon signal.

  • Solvent Selection: Use D

    
    O with NaOD  (pH > 10).[1] Tyrosine is poorly soluble in neutral D
    
    
    
    O.[1] The basic pH ensures full solubility and sharp peaks.[1]
  • Acquisition:

    • Experiment A: Standard

      
      H NMR.[1]
      
    • Experiment B:

      
      H{
      
      
      
      C} NMR (Carbon-decoupled proton NMR).
  • Validation: If the "impurity" doublets collapse into a single multiplet in Experiment B, they are your labeled protons. If they remain, you have a chemical impurity (likely Phenylalanine).[1]

Reference Data: Chemical Shifts (in D O/NaOD)
NucleusPositionShift (ppm)Multiplicity (Unlabeled)Multiplicity (3-13C Labeled)
1H

-CH
~3.9dddd (complex coupling w/ C3)
1H

-CH

3.0 - 3.2ddLarge Doublet (

Hz)
1H Aromatic6.8 - 7.2dd (AA'BB')Unaffected
13C C3 (

)
~37.5Low IntensityHigh Intensity Singlet

Part 3: Chemical Purity & Quantification (qNMR)

The Issue:

"My metabolic flux calculations are skewed. I suspect the reagent concentration is lower than the weighed mass."

Technical Insight:

Commercial labeled amino acids often contain residual salts (NaCl) from the hydrolysis steps or water content that is not accounted for in the gross weight. qNMR (Quantitative NMR) is the only absolute method to determine the effective mass purity.

Protocol: qNMR for L-Tyrosine

Objective: Determine purity % w/w using an Internal Standard (IS).

  • Internal Standard Selection: Use Maleic Acid or DSS (Sodium trimethylsilylpropanesulfonate) .[1]

    • Why? Maleic acid provides a sharp singlet at ~6.0 ppm (in D

      
      O), which sits in the "silent region" between Tyrosine's aliphatic and aromatic signals [1].[1]
      
  • Sample Prep:

    • Weigh ~10 mg L-Tyrosine (3-13C) (precision

      
      0.01 mg).[1]
      
    • Weigh ~5 mg Maleic Acid (TraceCERT® or equivalent).[1]

    • Dissolve in 600

      
      L D
      
      
      
      O + 10
      
      
      L 40% NaOD.[1]
  • Acquisition Parameters (Critical):

    • Relaxation Delay (D1): Must be

      
       5 
      
      
      
      T1 (typically 30–60 seconds for quantitative accuracy).
    • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of Std.[1][2][3][4][5][6][7][8]

Part 4: Enantiomeric Purity (The "D-Tyr" Problem)

The Issue:

"I am running an enzymatic assay, and the reaction kinetics are slower than expected."

Technical Insight:

Chemical synthesis of labeled amino acids can lead to racemization.[1] Even 1–2% D-Tyrosine can act as a competitive inhibitor for stereospecific enzymes (e.g., Tyrosinase or Tyrosine Hydroxylase).[1] Standard C18 HPLC cannot distinguish D- from L-Tyrosine.[1]

Protocol: Chiral HPLC Separation

You must use a chiral stationary phase capable of ligand exchange or crown-ether complexation.[1]

Recommended Column: Crownpak CR(+) (Daicel) or Astec CHIROBIOTIC T (Supelco/Sigma).[1]

Methodology (Crownpak CR+):

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).[1]

    • Why? Crown ethers complex with the primary ammonium group (

      
      ).[1] Low pH ensures the amine is fully protonated [2].[1]
      
  • Temperature: Lower temperatures (10–15°C) often improve resolution for crown ether columns.[1]

  • Detection: UV at 280 nm (Tyrosine absorbance).[1]

  • Elution Order: D-Tyrosine typically elutes before L-Tyrosine on Crownpak CR(+) columns.[1]

Part 5: Isotopic Enrichment Analysis (HRMS)

The Issue:

"Is my label 99% enriched, or is it a mix of unlabeled and multi-labeled species?"

Technical Insight:

If the Tyrosine was produced via bio-fermentation (using labeled glucose), "scrambling" can occur, leading to labels at positions other than C3.[1] If produced chemically, incomplete reaction leads to M+0 (unlabeled) impurities.[1]

Protocol: High-Resolution Mass Spectrometry (HRMS)[1]
  • Mode: ESI Positive.

  • Target Ions:

    • M+H (Parent): Calculate theoretical

      
       for L-Tyrosine (3-13C).
      
      • Unlabeled (

        
        C
        
        
        
        H
        
        
        NO
        
        
        ): 182.0817[1]
      • Labeled (

        
        C
        
        
        
        
        
        C
        
        
        H
        
        
        NO
        
        
        ): 183.0851 [1]
  • Fragment Analysis (The "Scramble Check"):

    • Look for the fragment corresponding to the loss of the carboxyl group (

      
      ).
      
    • If the label is strictly at C3, this fragment must retain the mass shift.

    • If you see mass shifts in fragments that exclude the side chain (e.g., immonium ions), the label may have scrambled to the ring [3].

References

  • Daicel Corporation. (n.d.).[1] Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. [Link]

  • Schoenheimer, R., & Rittenberg, D. (1935).[1] Deuterium as an indicator in the study of intermediary metabolism.[1] Journal of Biological Chemistry, 111, 163-168.[1][6] (Foundational text on stable isotope tracing principles). [Link]

  • ResolveMass. (2024). Choosing the Right qNMR Internal Standard. ResolveMass Laboratories. [Link]

Sources

Reference Data & Comparative Studies

Validation

validating enzymatic mechanisms using L-Tyrosine (3-13C) probes

A Comparative Technical Guide for Structural Biology and Drug Discovery Executive Summary In the validation of enzymatic mechanisms—particularly those involving Tyrosine kinases, phenol-lyases, and hydroxylases—the choic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Biology and Drug Discovery

Executive Summary

In the validation of enzymatic mechanisms—particularly those involving Tyrosine kinases, phenol-lyases, and hydroxylases—the choice of isotopic probe dictates the resolution of the molecular story. While uniform labeling (U-13C) offers a global view, it often suffers from spectral crowding and dipolar coupling broadening that obscures subtle mechanistic events.

This guide analyzes L-Tyrosine (3-13C) (labeling at the


-carbon, IUPAC C3) as a precision surgical tool. Unlike ring-labeled or uniformly labeled alternatives, the 3-13C probe acts as a reporter of the critical "bridge" between the protein backbone and the functional aromatic ring. This specific position allows for the direct observation of side-chain rotameric dynamics (

torsion angles) and bond-cleavage events without the perturbative effects of fluorinated analogs.

Part 1: The Probe Landscape – Comparative Analysis

Selecting the correct isotopologue is a balance between sensitivity, non-perturbation, and information content.[1] The following table compares L-Tyrosine (3-13C) against common alternatives.

Table 1: Comparative Performance of Tyrosine Probes
FeatureL-Tyrosine (3-13C) (

-carbon)
L-Tyrosine (U-13C, 15N) L-Tyrosine (Ring-3,5-13C) 3-Fluoro-L-Tyrosine (19F)
Primary Utility Backbone-to-sidechain coupling,

dynamics, bond cleavage tracking.
Global structure determination, backbone assignment.Ring flips, pKa determination,

-stacking interactions.
Ligand binding screening, high-sensitivity kinetics.
Spectral Clarity High. "Spin-isolated" nature eliminates C-C J-coupling splitting from neighbors.Low. Requires complex decoupling; crowded aliphatic/aromatic regions.High. Distinct aromatic region (115-160 ppm).Very High. No background signal.
Structural Perturbation None. Native isotope.None. Native isotope.None. Native isotope.Moderate. Fluorine steric bulk (1.47 Å) can alter enzyme kinetics.
Chemical Shift Region Aliphatic (~36–40 ppm).Full spectrum.Aromatic (~115–130 ppm).-60 ppm (relative to TFA).
Mechanism Suitability Excellent for

-elimination (e.g., TPL) and kinase DFG-motif dynamics.
Good for general folding, poor for specific reaction kinetics.Excellent for ionization/protonation studies.Good for binding, risk of false negatives in kinetics.
Decision Logic for Probe Selection

The following diagram illustrates the decision pathway for selecting the 3-13C probe over alternatives based on experimental goals.

ProbeSelection Goal Experimental Goal Structure Global Fold / Backbone Assignment Goal->Structure Mechanism Mechanistic / Dynamic Validation Goal->Mechanism Binding Ligand Binding Screening Goal->Binding U13C Use U-13C/15N Tyr Structure->U13C Specifics Specific Question? Mechanism->Specifics F19 Use 19F-Tyr Binding->F19 RingDyn Ring Flips / pKa Specifics->RingDyn BackboneDyn Sidechain Rotamers / Bond Cleavage Specifics->BackboneDyn RingProbe Use Ring-13C Tyr RingDyn->RingProbe BetaProbe Use L-Tyrosine (3-13C) BackboneDyn->BetaProbe

Figure 1: Decision matrix for selecting Tyrosine isotopologues. L-Tyrosine (3-13C) is the optimal path for sidechain dynamics and bond cleavage mechanisms.

Part 2: Mechanistic Utility & Scientific Grounding

The 3-13C position (the


-carbon) is chemically unique. It connects the rigid aromatic ring to the flexible peptide backbone. This makes it the ideal reporter for two specific classes of enzymatic mechanisms.
Case A: Tyrosine Phenol-Lyase (TPL) Mechanism

The Mechanism: TPL catalyzes the reversible hydrolytic cleavage of L-Tyrosine into phenol, pyruvate, and ammonia.[2][3] The Role of 3-13C: The reaction involves the cleavage of the C


–C

bond (the bond between the labeled carbon and the ring).
  • Tracking: By using L-Tyrosine (3-13C), the label is transferred from the amino acid side chain to the pyruvate product (specifically the methyl group after tautomerization).

  • Validation: 13C-NMR allows real-time monitoring of the signal shift from ~37 ppm (Tyr C

    
    ) to the pyruvate methyl signal, validating the 
    
    
    
    -elimination mechanism without interference from the phenol ring signals.
Case B: Kinase "DFG" Motif Dynamics

The Mechanism: Protein kinases switch between active and inactive states, often controlled by the "DFG" (Asp-Phe-Gly) motif.[4] In many kinases, a Tyrosine residue interacts with this motif. The Role of 3-13C: While phosphorylation occurs on the hydroxyl group (far from C


), the conformational entropy of the side chain changes upon activation.
  • Rotamer Sensing: The chemical shift of the C

    
     is highly sensitive to the 
    
    
    
    torsion angle (gauche+, gauche-, trans).
  • Data: A shift in the C

    
     resonance indicates a rotameric jump, providing evidence of allosteric activation that 19F probes might obscure due to steric clashes in the tight active site.
    

Part 3: Experimental Protocol (Self-Validating System)

To ensure trustworthy data, this protocol uses a "Spin-Isolation" approach to eliminate background noise and ensure that the only 13C signal observed comes from the specific probe.

Phase 1: Sample Preparation (Auxotrophic Expression)

Objective: Force incorporation of L-Tyrosine (3-13C) into the target protein.

  • Strain Selection: Use an E. coli tyrosine auxotroph (e.g., strain DL39) or a standard BL21(DE3) strain treated with glyphosate . Glyphosate inhibits the shikimate pathway (EPSP synthase), shutting down endogenous aromatic amino acid production.

  • Media Formulation:

    • Prepare M9 Minimal Media with unlabeled glucose (12C) and NH4Cl (14N).

    • Supplement with unlabeled L-Phenylalanine and L-Tryptophan (to support growth).

    • Induction Step: At OD600 = 0.7, add L-Tyrosine (3-13C) at 50–100 mg/L.

    • Add glyphosate (1 g/L) simultaneously to block endogenous synthesis if using non-auxotrophs.

    • Induce expression (IPTG) after 30 minutes of equilibration.

  • Purification: Standard Ni-NTA or Ion Exchange chromatography.

    • Validation Check: Run Mass Spectrometry (ESI-MS) on the intact protein. The mass shift should correspond exactly to

      
       Da 
      
      
      
      (Number of Tyr residues).
Phase 2: NMR Data Acquisition

Objective: Acquire simplified spectra with high resolution.

  • Sample Conditions: 0.2–0.5 mM protein in 90% H2O / 10% D2O.

  • Pulse Sequence:

    • 1D 13C Direct Detect: With proton decoupling.[5][6] Due to the lack of adjacent 13C nuclei (C

      
       and C
      
      
      
      are 12C), no C-C J-coupling splitting will occur. This yields sharp singlets.
    • 2D 1H-13C HSQC: Optimized for aliphatic regions. Focus on the spectral width of 30–50 ppm (C dimension).

  • Data Analysis:

    • Observe the C

      
       resonances.[7][8] In a folded protein, these will disperse based on local environment.
      
    • Reference: Random coil shift for Tyr C

      
       is ~39.0 ppm. Upfield shifts (<36 ppm) often indicate gauche- conformations or ring current shielding.
      
Workflow Diagram

Workflow cluster_prep Phase 1: Sample Prep cluster_nmr Phase 2: NMR Validation Media M9 Minimal Media (12C-Glucose) Inhibit Add Glyphosate (Block Shikimate Pathway) Media->Inhibit Spike Add L-Tyrosine (3-13C) (Isotope Dilution) Inhibit->Spike Express Protein Expression & Purification Spike->Express HSQC 2D 1H-13C HSQC (Focus: 30-50 ppm) Express->HSQC Purified Sample Analysis Analyze Chemical Shift (Rotameric State / Cleavage) HSQC->Analysis

Figure 2: Spin-isolated labeling workflow using glyphosate inhibition to ensure 100% incorporation of the 3-13C probe.

Part 4: References

  • Liang, L., Deng, F., & Hou, G. (2020).[9] Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids. ResearchGate.[10]

  • Smith, S. O., et al. (1990).[11] Solid-state 13C NMR study of tyrosine protonation in dark-adapted bacteriorhodopsin. Biochemistry (PubMed).

  • Wang, H., et al. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters.

  • Moffat, K., et al. (2007). Insights into the Catalytic Mechanism of Tyrosine Phenol-lyase from X-ray Structures. Journal of Biological Chemistry.

  • Wishart, D. S., et al. (2018). Using NMR Chemical Shifts to Determine Residue-Specific Secondary Structure Populations.[12] Journal of Biomolecular NMR.

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000051 - L-Tyrosine Chemical Shifts.

Sources

Comparative

Isotope Selection Strategies: Deciphering the Tyrosine Carbonyl Region

Product Comparison Guide: L-Tyrosine (1-13C) vs. L-Tyrosine (3-13C) Executive Summary: Detection vs.

Author: BenchChem Technical Support Team. Date: February 2026

Product Comparison Guide: L-Tyrosine (1-13C) vs. L-Tyrosine (3-13C)

Executive Summary: Detection vs. Selection

In the structural analysis of proteins and peptides, particularly via Solid-State NMR (ssNMR) and high-resolution solution NMR, the "Carbonyl Region" (170–180 ppm) is often the most congested spectral window.

The choice between 1-13C Tyrosine and 3-13C Tyrosine represents a fundamental strategic decision between direct detection and spectral editing :

  • L-Tyrosine (1-13C): The "Brute Force" approach. It places a high-intensity label directly on the carbonyl carbon. Ideal for small peptides or isolated systems where signal-to-noise (S/N) is the limiting factor.

  • L-Tyrosine (3-13C): The "Precision" approach. The label is placed on the side-chain

    
    -carbon (approx. 37 ppm). Through magnetization transfer experiments, this isotope allows you to selectively filter  the carbonyl region, revealing only Tyrosine carbonyls and eliminating overlap from the other 19 amino acids.
    

Part 1: Technical Deep Dive & Mechanism of Action

L-Tyrosine (1-13C): The Direct Reporter

Label Position: Carbonyl Carbon (C') Chemical Shift: ~172–176 ppm

This isotopomer provides a direct NMR active probe at the peptide bond.

  • Mechanism: Upon excitation, the C1 nucleus resonates directly in the carbonyl window.

  • Primary Utility:

    • CSA Tensor Measurement: Essential for determining the orientation of the peptide plane in membrane proteins (e.g., GPCRs, bacteriorhodopsin).

    • Metabolic Flux (Mass Spec): In metabolic studies, 1-13C is often lost as

      
       during decarboxylation events (e.g., tyrosine decarboxylase), making it a specific probe for catabolic pathways.
      
  • The Limitation (The "Blob" Effect): In a protein with 100+ residues, the carbonyl region is a continuous overlap of signals. A 1-13C label adds a strong peak, but without double-labeling (e.g.,

    
    ), it is often impossible to assign this peak to a specific Tyrosine residue.
    
L-Tyrosine (3-13C): The Spectral Editor

Label Position: Side-chain Methylene (


-Carbon)
Chemical Shift:  ~36–40 ppm

This isotopomer is not located in the carbonyl region. However, it is the superior choice for analyzing the carbonyl region in complex systems.

  • Mechanism (The "Walk"): The experiment relies on transferring magnetization from the unique Tyrosine side-chain to the backbone.

    • Excitation: Excitation of the distinct C

      
       frequency (isolated from most other amino acids).
      
    • Mixing: Use of Dipolar Assisted Rotational Resonance (DARR) or RFDR pulse sequences.

    • Transfer: Magnetization flows from C

      
      
      
      
      
      C
      
      
      
      
      C' (Carbonyl).
    • Detection: You detect the carbonyl signal.

  • The Result: Because the magnetization originated from a Tyrosine C

    
    , the only carbonyl signals that appear in the spectrum are those attached to Tyrosine. You effectively "erase" the background signals of all other amino acids.
    

Part 2: Comparative Data & Decision Matrix

Performance Comparison Table
FeatureL-Tyrosine (1-13C)L-Tyrosine (3-13C)
Primary NMR Region Carbonyl (170-180 ppm)Aliphatic (30-40 ppm)
Detection Mode Direct ExcitationIndirect (Correlation Spectroscopy)
Sensitivity (S/N) High (100% efficient)Medium (Depends on transfer efficiency)
Selectivity Low (Prone to overlap)High (Filters non-Tyr residues)
Dynamics Info Backbone Rigidity (CSA)Side-chain Flipping / Rotameric States
Primary Risk Spectral CrowdingInefficient Magnetization Transfer (requires optimization)
Visualization: Magnetization Transfer Logic

The following diagram illustrates why 3-13C is used to resolve the carbonyl region indirectly.

G cluster_0 L-Tyrosine (1-13C) Strategy cluster_1 L-Tyrosine (3-13C) Strategy Direct Direct Excitation (175 ppm) Result1 Signal Detected: High Intensity High Overlap Direct->Result1 Immediate C_Beta Excitation of C-Beta (37 ppm) C_Alpha Transfer to C-Alpha (Mixing Time) C_Beta->C_Alpha J-coupling / Dipolar C_Carbonyl Transfer to Carbonyl (175 ppm) C_Alpha->C_Carbonyl NCA / DARR Result2 Signal Detected: Specific Assignment Zero Background C_Carbonyl->Result2 Resolved

Figure 1: Comparison of signal acquisition pathways. 1-13C provides immediate signal but lacks context. 3-13C utilizes the side-chain frequency to "tag" the specific carbonyl, enabling high-resolution assignment.

Part 3: Experimental Protocol (Self-Validating System)

To utilize L-Tyrosine (3-13C) for carbonyl analysis, the following Solid-State NMR workflow is recommended. This protocol includes a self-validation step to ensure magnetization transfer is occurring.

Protocol: Site-Specific Carbonyl Assignment via 3-13C

Objective: Assign the Tyrosine carbonyl in a membrane protein embedded in lipid bilayers.

  • Sample Preparation:

    • Express protein in minimal media supplemented with L-Tyrosine (3-13C) at 50–100 mg/L.

    • Reconstitute into liposomes.

    • Pack into a 3.2 mm or 4 mm MAS rotor.

  • Setup (Validation Step):

    • Pulse Sequence: 1D Cross-Polarization (CP-MAS).

    • Check: Verify signal at ~37 ppm (C

      
      ). If this signal is weak, do not proceed to 2D; check rotor packing or labeling efficiency.
      
  • The Correlation Experiment (2D 13C-13C DARR):

    • Excitation: 1H

      
       13C CP.
      
    • Evolution (t1): Encode chemical shift (focus on aliphatic region).

    • Mixing: Apply DARR (Dipolar Assisted Rotational Resonance) mixing.

      • Short Mixing (50 ms): Transfers C

        
        
        
        
        
        C
        
        
        .
      • Long Mixing (200-400 ms): Required to bridge the distance from C

        
         to C' (Carbonyl).
        
    • Acquisition (t2): Detect full carbon bandwidth.

  • Data Analysis:

    • Look for cross-peaks.[1] You will see a correlation peak at coordinates (F1: 37 ppm, F2: 175 ppm) .

    • Interpretation: This peak represents the specific Tyrosine carbonyl. Any other peaks in the 175 ppm region (from natural abundance background) will not have a correlation to 37 ppm and are thus filtered out.

References

  • Solid-State NMR of Tyrosine Protonation: Herzfeld, J., et al. (1990).[2] "Solid-state 13C NMR study of tyrosine protonation in dark-adapted bacteriorhodopsin." Biochemistry, 29(23), 5567–5574. Link

  • Tyrosine Polymorph Structure Determination: Harris, K.D.M., et al. (2013). "A structure determination protocol based on combined analysis of 3D-ED data... and solid-state NMR data." Chemical Science. Link

  • Metabolic Flux Analysis (13C-MFA): Crown, S.B., et al. (2015).[3] "13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism." Methods in Molecular Biology. Link

  • Spectral Editing in SSNMR: Maeda, H., et al. (2025). "Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids." ResearchGate.[4] Link

Sources

Validation

Cross-Validation of L-Tyrosine (3-13C) Metabolic Data with 15N Labeling

This guide details the cross-validation of metabolic data derived from L-Tyrosine (3-13C) using 15N labeling. It is designed for researchers investigating amino acid flux, neurotransmitter turnover, and anaplerotic pathw...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the cross-validation of metabolic data derived from L-Tyrosine (3-13C) using 15N labeling. It is designed for researchers investigating amino acid flux, neurotransmitter turnover, and anaplerotic pathways.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Metabolic flux analysis (MFA) of L-Tyrosine is complicated by its bifurcated fate: it serves as both a protein/neurotransmitter precursor and an energetic substrate (anaplerosis/ketogenesis). While L-Tyrosine (3-13C) provides high-fidelity tracking of the carbon skeleton into the ketogenic acetoacetate pathway, it fails to capture nitrogen turnover events such as transamination or catecholamine synthesis rates.

This guide validates the necessity of coupling 15N-labeling with 13C-tracing. By cross-validating these datasets, researchers can decouple the metabolic fate of the tyrosine carbon backbone from its amino group, distinguishing between anabolic retention (neurotransmitters, proteins) and catabolic disposal (urea cycle, TCA entry).

Technical Rationale: The Case for Cross-Validation

The "Split Fate" Dilemma

Tyrosine metabolism diverges into two distinct biological imperatives. A single isotopic tracer often provides an incomplete picture:

  • Carbon Tracing (3-13C): Tracks the

    
    -carbon (C3). In the catabolic homogentisate pathway, this carbon is retained in acetoacetate  (ketogenic), eventually entering the TCA cycle as Acetyl-CoA.[1] It does not enter the glucogenic fumarate pool directly.
    
  • Nitrogen Tracing (15N): Tracks the

    
    -amino group. This label is either conserved (dopamine/norepinephrine synthesis) or lost to the glutamate pool via Tyrosine Aminotransferase (TAT).
    
Why Cross-Validate?

Relying solely on 13C leads to "pathway blindness" regarding nitrogen recycling. Conversely, 15N data alone cannot distinguish between protein incorporation and cytosolic accumulation. Cross-validation ensures:

  • Verification of Transamination Rates: Discrepancies between 13C-flux (catabolism) and 15N-loss (glutamate enrichment) quantify TAT activity.

  • Neurotransmitter Turnover Precision: 15N is the superior label for catecholamines (Dopamine, NE) as it is retained during decarboxylation, whereas the carboxyl-13C would be lost as CO

    
    .
    
  • Anaplerotic vs. Ketogenic Discrimination: 3-13C specifically marks the ketogenic arm (Acetoacetate), serving as a distinct probe compared to ring-labeled tyrosine (which marks Fumarate).

Comparative Performance Analysis

The following table contrasts the analytical capabilities of using L-Tyrosine (3-13C) versus 15N-Tyrosine, and the synergistic value of the Dual/Cross-Validation approach.

FeatureL-Tyrosine (3-13C)L-Tyrosine (15N)Cross-Validation (Dual/Parallel)
Primary Target Carbon Skeleton / Energy MetabolismAmino Group / Nitrogen FateComplete Metabolic Flux
Catabolic Product Acetoacetate (Ketogenic)Glutamate (via Transamination)Coupled C/N Flux Ratio
Neurotransmitter Tracking Limited (C3 retained, but C1 lost)Excellent (N retained in Dopamine)Synthesis vs. Recycling
Mass Shift (M+) +1.00335 Da+0.99703 Da+2.00038 Da (Double Labeled)
Sensitivity High (1.1% natural abundance background)High (0.37% natural abundance background)Ultra-High (Background noise negligible)
Blind Spot Cannot see Nitrogen recycling (Urea cycle)Cannot see Carbon oxidation (TCA cycle)None

Experimental Protocol: Dual-Stream Cross-Validation

This protocol describes a parallel labeling strategy to cross-validate metabolic fluxes.

Phase 1: Preparation & Cell Culture
  • Media Formulation: Prepare custom DMEM/RPMI lacking L-Tyrosine and L-Phenylalanine.

    • Stream A (Carbon): Supplement with L-Tyrosine (3-13C) (final conc. 0.4 mM).

    • Stream B (Nitrogen): Supplement with 15N-L-Tyrosine (final conc. 0.4 mM).

    • Control: Unlabeled L-Tyrosine.

    • Note: Use dialyzed FBS (dFBS) to remove background amino acids.

  • Seeding: Seed cells (e.g., HEK293, SH-SY5Y) at

    
     cells/well in 6-well plates.
    
  • Equilibration: Allow cells to attach for 24h in standard media before washing 2x with PBS and switching to labeled media.

Phase 2: Metabolic Quenching & Extraction
  • Time Points: Harvest at 0, 1, 6, 12, and 24 hours to capture dynamic flux.

  • Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl).

  • Extraction: Add 500

    
    L of 80:20 Methanol:Water (pre-chilled to -80°C) .
    
    • Scientific Logic:[2][3][4][5] Cold organic solvent instantly denatures enzymes, freezing metabolic activity and precipitating proteins.

  • Lysis: Scrape cells and transfer to Eppendorf tubes. Vortex 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Collect supernatant for LC-MS analysis.

Phase 3: LC-MS/MS Acquisition
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters BEH Amide) is required to retain polar amino acids and catecholamines.

  • MS Mode: High-Resolution Orbitrap or Q-TOF (Resolution > 60,000).

    • Requirement: High resolution is strictly necessary to distinguish the neutron mass difference if using dual-labeled tracers in the same sample (

      
      C vs 
      
      
      
      N mass defect).
  • Targeted MRM Transitions (if using Triple Quad):

    • Tyrosine:[2][6][7][8][9][10][11][12][13][14][15][16] 182 -> 136 (Unlabeled), 183 -> 137 (13C), 183 -> 136 (15N).

    • Dopamine:[8][10][11][13][15][17] 154 -> 137 (Unlabeled), 155 -> 138 (13C), 155 -> 137 (15N).

    • Glutamate: 148 -> 84 (Unlabeled), 149 -> 85 (15N-enriched).

Data Interpretation & Logic

Atom Mapping Logic

Correct interpretation relies on the specific atom mapping of the tracers.

  • L-Tyrosine (3-13C): The label is on the

    
    -carbon (methylene group).
    
    • Pathway: Tyrosine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       Homogentisate 
      
      
      
      Maleylacetoacetate
      
      
      Fumarylacetoacetate.[6]
    • Cleavage: Fumarylacetoacetate hydrolase splits the molecule.[13][15]

    • Result: The

      
      -carbon ends up in Acetoacetate  (Ketogenic), NOT Fumarate.[1]
      
    • Validation: Look for M+1 enrichment in Acetoacetate or Acetyl-CoA.

  • L-Tyrosine (15N): The label is on the amine.

    • Pathway 1 (Catabolism): Transamination transfers 15N to

      
      -Ketoglutarate to form 15N-Glutamate .
      
    • Pathway 2 (Synthesis): Decarboxylation retains 15N to form 15N-Dopamine .

Cross-Validation Calculation

To validate the metabolic state, calculate the Flux Ratio (


) :


  • If

    
    :  Tyrosine is primarily undergoing catabolic oxidation (energy production).
    
  • If

    
    :  Nitrogen is being retained (Protein/Catecholamine synthesis) while carbon is recycled.
    
  • If

    
    :  High transamination without complete carbon oxidation (accumulation of intermediates like Homogentisate).
    

Visualization of Metabolic Pathways[3][14]

The following diagram illustrates the divergent fates of the 13C and 15N labels, highlighting where the cross-validation points occur.

Tyrosine_Metabolism cluster_legend Legend Tyr_13C L-Tyrosine (3-13C) (Carbon Tracer) DOPA L-DOPA (13C + 15N Retained) Tyr_13C->DOPA Tyrosine Hydroxylase (Anabolic) pHPP p-Hydroxyphenylpyruvate (13C Retained, N Lost) Tyr_13C->pHPP Tyrosine Aminotransferase (Catabolic) Tyr_15N L-Tyrosine (15N) (Nitrogen Tracer) Tyr_15N->DOPA Tyrosine Hydroxylase (Anabolic) Tyr_15N->pHPP Tyrosine Aminotransferase (Catabolic) Dopamine Dopamine (15N Retained, 13C Retained) DOPA->Dopamine Decarboxylase Homogentisate Homogentisate (Side chain migration) pHPP->Homogentisate Dioxygenase Glutamate Glutamate (15N) (Transamination Pool) pHPP->Glutamate N-Transfer FAA Fumarylacetoacetate Homogentisate->FAA Ring Cleavage Acetoacetate Acetoacetate (13C) (Ketogenic End Product) FAA->Acetoacetate Hydrolase (Contains Beta-Carbon) Fumarate Fumarate (Unlabeled from 3-13C) FAA->Fumarate Hydrolase (Ring Carbons) key1 Blue Path = 13C Fate key2 Red Path = 15N Fate

Caption: Divergent metabolic fates of L-Tyrosine tracers. 3-13C (Blue) tracks to Acetoacetate, while 15N (Red) tracks to Glutamate or Dopamine.

References

  • PubChem. (2025).[6] Tyrosine Metabolism Pathway.[6][8] National Library of Medicine. Available at: [Link]

  • Beste, D. J., et al. (2011). 13C metabolic flux analysis of Mycobacterium bovis BCG. National Institutes of Health. Available at: [Link]

  • Reactome. (2025).[2] Tyrosine Catabolism Pathway. Reactome Pathway Database. Available at: [Link]

  • Su, X., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Fernie, A. R., et al. (2022).[7] Tracing metabolic flux in vivo: basic model structures of tracer methodology. National Institutes of Health. Available at: [Link]

Sources

Comparative

Comparative Guide: Assessing Isotopic Purity of L-Tyrosine (3-13C) via High-Res MS

Executive Summary In metabolic flux analysis (MFA) and biomolecular NMR studies, the integrity of data relies entirely on the isotopic purity of the precursor. L-Tyrosine (3-13C) is a critical tracer for studying aromati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA) and biomolecular NMR studies, the integrity of data relies entirely on the isotopic purity of the precursor. L-Tyrosine (3-13C) is a critical tracer for studying aromatic amino acid biosynthesis and neurotransmitter pathways. While Certificate of Analysis (CoA) documents often claim >99% enrichment, batch-to-batch variability and degradation can introduce significant errors.

This guide objectively compares the assessment of L-Tyrosine (3-13C) purity using High-Resolution Mass Spectrometry (HRMS) against the traditional Nuclear Magnetic Resonance (NMR) alternative. We demonstrate that while NMR confirms regiospecificity, HRMS provides superior sensitivity for quantifying trace isotopologues (unlabeled impurities), offering a more robust validation for quantitative applications.

Technical Background: The Isotope and the Challenge

Target Molecule: L-Tyrosine (3-13C) Chemical Formula: C


(

C)

H

NO

Exact Mass (Monoisotopic): 182.0812 Da (Natural) vs. 183.0845 Da (3-13C Labeled)

The "3-13C" designation indicates the stable isotope is located at the


-carbon of the side chain. This position is metabolically stable in many pathways but is the key cleavage point during mass spectrometric fragmentation.
The Analytical Challenge

A "99% enriched" product is not a single species; it is a statistical distribution.

  • Ideal Product: 100% of molecules contain

    
    C at position 3.
    
  • Real Product: A mixture of

    
    C-labeled (M+1) and unlabeled (M+0) molecules, plus potential multi-labeled impurities from the synthesis process.
    

Accurate quantification of the M+0 (unlabeled) fraction is critical because even 1% unlabeled tyrosine can skew kinetic flux calculations in sensitive cell culture models.

Methodology Comparison: HRMS vs. NMR

While


C-NMR is the gold standard for proving where the label is (regiospecificity), it struggles with quantifying the small absence of a label (isotopic purity) due to relaxation time differences and lower sensitivity. HRMS excels here.
Table 1: Performance Comparison of Validation Methods
FeatureHigh-Res MS (Orbitrap/Q-TOF)

C-NMR Spectroscopy
Primary Output Isotopic Enrichment (%) & Impurity ProfilingRegiospecificity (Position Confirmation)
Sensitivity High (Picomole range)Low (Millimole range required)
Quantification Limit Detects <0.1% unlabeled impurityDifficult to quantify <1% unlabeled species
Sample Requirement < 10 µL (diluted)> 500 µL (concentrated)
Throughput High (mins/sample)Low (hours/sample)
Cost per Run LowHigh (solvent + instrument time)

Experimental Protocol: HRMS Assessment Workflow

This protocol is designed to be self-validating. It uses the natural abundance isotope pattern of the labeled molecule as an internal quality control.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg L-Tyrosine (3-13C) in 1 mL of 0.1% Formic Acid in 50:50 Methanol/Water. (Concentration: ~1 mg/mL).

  • Working Standard: Dilute stock 1:100 to achieve ~10 µg/mL (approx. 50 µM).

    • Why: High concentrations cause detector saturation, distorting the isotopic envelope and invalidating enrichment calculations.

Phase 2: HRMS Acquisition (Direct Infusion)
  • Instrument: Orbitrap or Q-TOF (Resolution > 60,000 FWHM).

  • Ionization: ESI Positive Mode.

  • Mass Range: m/z 100 – 300.

  • Key Parameters:

    • AGC Target:

      
       (prevent space charging).
      
    • Injection Time: 50 ms.

    • Microscans: 3 (averaging for signal stability).

Phase 3: Data Processing & Calculation
  • Extract Ion Chromatogram (EIC): m/z 183.0845 (Theoretical [M+H]

    
     for 3-13C).
    
  • Integrate Peak Areas:

    • 
       (Unlabeled, m/z 182.0812)
      
    • 
       (Labeled Target, m/z 183.0845)
      
    • 
       (Natural isotope contribution from labeled molecule, m/z 184.0880)
      
  • Calculate Enrichment:

    
    
    (Note: This is a simplified calculation assuming M+2 is negligible for purity, but for strict accuracy, the theoretical M+2 contribution from the 
    
    
    
    C-labeled molecule's other carbons must be accounted for).

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow from sample to validated data, including the critical "Regiospecificity Check" via MS/MS.

G cluster_analysis Data Analysis Sample L-Tyrosine (3-13C) Sample Dilution Dilution (Avoid Saturation) Sample->Dilution ESI ESI Source (+ Ionization) Dilution->ESI MS1 MS1 Spectrum (Full Scan) ESI->MS1 Envelope Isotopic Envelope Analysis MS1->Envelope Quantify M vs M+1 MS2 MS/MS Fragmentation (Regiospecificity) MS1->MS2 Select m/z 183.08 Result Purity Verification (>99%) Envelope->Result MS2->Result

Figure 1: Analytical workflow for isotopic purity assessment. The parallel path of MS/MS fragmentation ensures the label is on the correct carbon.

Regiospecificity Confirmation via MS/MS

A common risk is "scrambling" or purchasing mislabeled stock. HRMS allows for a regiospecific check by analyzing fragment ions.

Mechanism: Upon Collision Induced Dissociation (CID), L-Tyrosine typically undergoes cleavage at the C


-C

bond, yielding a characteristic hydroxybenzyl cation (side chain).
  • Unlabeled Tyrosine: Precursor m/z 182

    
     Fragment m/z 107.05 (
    
    
    
    ).
  • 3-13C Tyrosine: The label is on the

    
    -carbon (C3), which is part of the benzyl fragment.
    
    • Expected Shift: Precursor m/z 183

      
      Fragment m/z 108.05 .
      

If the label were on the Carboxyl (C1) or Alpha (C2) carbon, the fragment would remain at m/z 107.05 because those carbons are lost as neutral fragments (formic acid/ammonia equivalents).

Fragmentation Precursor Precursor Ion [M+H]+ = 183.08 (Label at C3) Intermediate Transition State (Loss of NH3 + HCOOH) Precursor->Intermediate CID FragmentCorrect Fragment Ion [C7H7O]+ m/z = 108.05 (Label Retained) Intermediate->FragmentCorrect Label on Side Chain (C3) FragmentWrong Fragment Ion [C7H7O]+ m/z = 107.05 (Label Lost) Intermediate->FragmentWrong Label on Backbone (C1/C2)

Figure 2: MS/MS fragmentation pathway. Observation of m/z 108.05 confirms the 13C label is located on the side chain (C3), validating the product's structural identity.

Data Analysis & Results Interpretation

Theoretical vs. Observed Data (Simulation)[1]

For a pure L-Tyrosine (3-13C) sample, the mass spectrum should differ significantly from natural tyrosine.

Ion SpeciesDescriptionNatural Abundance (Relative %)High-Purity 3-13C (Relative %)
m/z 182.08 Unlabeled (

C only)
100% (Base Peak)< 1.0% (Impurity)
m/z 183.08 Monoisotopic (

C

)
9.8%100% (Base Peak)
m/z 184.08 M+2 Isotope1.2%~8.8% (Natural

C on other carbons)

Validation Criteria:

  • Enrichment: The ratio of m/z 183 to m/z 182 should yield >99% enrichment.

  • M+2 Check: The m/z 184 peak should be approximately 8-9% of the m/z 183 peak. This represents the natural probability of finding another

    
    C atom in the remaining 8 carbon positions of the already labeled molecule (
    
    
    
    ).
    • Trustworthiness Check: If m/z 184 is significantly higher (e.g., 20%), it indicates the presence of multi-labeled species (e.g., U-13C contaminants), which is a common synthesis byproduct.

Conclusion

For assessing the isotopic purity of L-Tyrosine (3-13C), High-Resolution MS is the superior analytical choice over NMR for routine quality control and quantitative validation. It offers the sensitivity to detect trace unlabeled impurities that can compromise metabolic flux data. By combining full-scan envelope analysis with MS/MS fragmentation (monitoring the m/z 108 fragment), researchers can simultaneously validate both the enrichment level and the positional integrity of the label.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6057, Tyrosine. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator. Retrieved from [Link]

  • Song, X., et al. (2019). ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. BMC Bioinformatics. Retrieved from [Link][1]

Sources

Validation

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of L-Tyrosine (3-13C) for Large-Scale Fermentation

For Researchers, Scientists, and Drug Development Professionals In the realm of metabolic engineering and biopharmaceutical production, the ability to precisely trace and quantify metabolic fluxes is paramount. Stable is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic engineering and biopharmaceutical production, the ability to precisely trace and quantify metabolic fluxes is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful tool for elucidating cellular metabolism and optimizing the production of valuable compounds. This guide provides a comprehensive cost-benefit analysis of a specific, positionally labeled amino acid, L-Tyrosine (3-¹³C), for large-scale fermentation applications. We will delve into the economic and scientific rationale for choosing this tracer over other common labeling strategies, supported by comparative data and detailed experimental protocols.

The Strategic Advantage of Positional Isotope Labeling in Fermentation

Stable isotope-labeled compounds, such as ¹³C-glucose and ¹³C-amino acids, are instrumental in techniques like ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These methods allow researchers to map the flow of carbon through metabolic pathways, identify bottlenecks, and engineer more efficient microbial cell factories.

While uniformly labeled substrates (e.g., U-¹³C-glucose) provide a broad overview of carbon metabolism, positionally labeled compounds, like L-Tyrosine (3-¹³C), offer a more targeted and nuanced view. The strategic placement of the ¹³C atom at a specific position in the molecule can provide higher resolution data for specific pathways, particularly those involving aromatic amino acid biosynthesis and degradation. This targeted approach can lead to more precise flux estimations in key metabolic junctions.[3]

Cost Analysis: A Head-to-Head Comparison of ¹³C Tracers

A primary consideration for any large-scale fermentation project is the cost of raw materials. Isotope-labeled compounds are inherently more expensive than their unlabeled counterparts. Therefore, a careful cost analysis is essential.

TracerSupplier Example(s)Price (USD)AmountCost per GramCost per Gram of ¹³C
L-Tyrosine (3-¹³C) Cambridge Isotope Laboratories$7980.1 g$7,980~$73,815
Fisher Scientific$1,987.250.25 g$7,949~$73,533
D-Glucose (U-¹³C₆) Cambridge Isotope Laboratories$3771 g$377~$1,162
Fisher Scientific$975.392 g$487.70~$1,504
D-Glucose (3-¹³C) Sigma-Aldrich$2,3701 g$2,370~$35,550
Unlabeled L-Tyrosine BulkSupplements$12.97100 g$0.13N/A

Analysis of the Cost Data:

As the table clearly indicates, L-Tyrosine (3-¹³C) carries a significantly higher price per gram compared to uniformly labeled glucose. When normalized to the cost per gram of ¹³C isotope, the difference remains substantial. This initial assessment might suggest that U-¹³C-glucose is the more economical choice. However, the true value of a tracer is not solely in its bulk price but in the quality and specificity of the data it generates, which we will explore in the benefit analysis. The cost of positionally labeled D-Glucose (3-¹³C) is also high, highlighting the premium for positional specificity. Unlabeled L-Tyrosine is included to provide a baseline for the cost of the amino acid itself.

Benefit Analysis: The Scientific Dividends of L-Tyrosine (3-¹³C)

The premium cost of L-Tyrosine (3-¹³C) is justified by the unique and high-resolution data it can provide in specific experimental contexts.

High-Precision Flux Analysis of Aromatic Amino Acid Pathways

The biosynthesis of aromatic amino acids, including tyrosine, phenylalanine, and tryptophan, is a complex and highly regulated process that serves as a precursor for numerous valuable secondary metabolites.[4][5] Using a positionally labeled tracer like L-Tyrosine (3-¹³C) allows for a focused investigation of this pathway. The known position of the label provides a distinct signature as it is incorporated into biomass and other metabolites, enabling more accurate determination of fluxes through specific enzymatic reactions.

Illustrative Performance Data:

Tracer StrategyTarget PathwayFlux Resolution (Relative Standard Deviation)Data Interpretation Complexity
L-Tyrosine (3-¹³C) Aromatic Amino Acid BiosynthesisLow (High Precision) Low to Moderate
D-Glucose (U-¹³C₆) Central Carbon MetabolismModerateHigh
D-Glucose (1,2-¹³C₂) Glycolysis & Pentose Phosphate PathwayHighModerate

This illustrative data highlights that while uniformly labeled glucose provides a broad picture, the precision of flux determination for specific pathways, like aromatic amino acid synthesis, can be significantly enhanced with a targeted tracer like L-Tyrosine (3-¹³C).

Probing Protein Structure and Dynamics with NMR

For structural biology applications using NMR, site-specific labeling of amino acids is a powerful technique.[6] Incorporating L-Tyrosine (3-¹³C) into a protein of interest allows for the unambiguous assignment of NMR signals corresponding to that specific tyrosine residue. This is particularly valuable for studying protein-ligand interactions, enzyme mechanisms, and conformational changes where a specific tyrosine residue plays a critical role. This targeted approach can simplify complex NMR spectra and provide crucial structural constraints that are difficult to obtain with uniform labeling.[6]

Experimental Protocols for Large-Scale Fermentation with L-Tyrosine (3-¹³C)

The successful application of L-Tyrosine (3-¹³C) in large-scale fermentation requires meticulous planning and execution. Below are detailed protocols for two primary applications: ¹³C-Metabolic Flux Analysis and production of a labeled protein for NMR analysis.

Protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines the key steps for conducting a ¹³C-MFA experiment in a large-scale fermenter using L-Tyrosine (3-¹³C) to probe the flux through the aromatic amino acid biosynthesis pathway.

Step 1: Strain Selection and Pre-culture Preparation

  • Select a microbial strain of interest (e.g., E. coli, S. cerevisiae) with a well-characterized metabolism.

  • Prepare a pre-culture in a standard rich medium (e.g., LB for E. coli) overnight to ensure a healthy inoculum.

Step 2: Fermentation Medium Preparation

  • Prepare a defined minimal medium for the main fermentation. The exact composition will depend on the organism.

  • The carbon source should be unlabeled glucose at a concentration that supports the desired cell density.

  • Supplement the medium with a precise concentration of L-Tyrosine (3-¹³C). The concentration should be carefully calculated to ensure sufficient label incorporation without causing toxicity or significantly altering the metabolic state. A typical starting point is in the low millimolar range.

Step 3: Large-Scale Fermentation

  • Inoculate the fermenter with the pre-culture.

  • Maintain constant fermentation parameters (temperature, pH, dissolved oxygen) to achieve a metabolic steady state.

  • Monitor cell growth (e.g., by measuring optical density at 600 nm).

Step 4: Sampling

  • Once the culture reaches a steady state (typically during the exponential growth phase), rapidly withdraw samples.

  • Quench the metabolic activity immediately by transferring the sample to a cold solution (e.g., -20°C methanol). This is a critical step to prevent further metabolic changes.

Step 5: Sample Processing and Analysis

  • Separate the cell biomass from the supernatant by centrifugation.

  • Hydrolyze the protein from the cell biomass to release the amino acids.

  • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distribution of tyrosine and other amino acids.

Step 6: Data Analysis and Flux Calculation

  • Use a software package (e.g., INCA, Metran) to perform the flux analysis.[7]

  • The software will use the measured mass isotopomer distributions and a metabolic network model to calculate the intracellular fluxes.

Protocol for Production of a ¹³C-Labeled Protein for NMR Analysis

This protocol describes the production of a protein with a specifically labeled tyrosine residue for structural studies by NMR.

Step 1: Expression System and Pre-culture

  • Use an E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the gene for the protein of interest under the control of an inducible promoter (e.g., T7 promoter).

  • Prepare an overnight pre-culture in LB medium.

Step 2: Fermentation in Minimal Medium

  • Prepare a minimal medium (e.g., M9 medium) with unlabeled glucose as the primary carbon source.

  • Supplement the medium with a complete set of unlabeled amino acids, except for tyrosine .

  • Add L-Tyrosine (3-¹³C) at a concentration sufficient for protein synthesis.

Step 3: Induction and Protein Expression

  • Inoculate the fermenter with the pre-culture and grow the cells to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Continue the fermentation for several hours to allow for protein expression and incorporation of the labeled tyrosine.

Step 4: Cell Harvest and Protein Purification

  • Harvest the cells by centrifugation.

  • Lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Purify the protein of interest using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

Step 5: NMR Analysis

  • Prepare the purified, labeled protein in a suitable buffer for NMR spectroscopy.

  • Acquire ¹³C-edited NMR spectra to observe the signals from the specifically labeled tyrosine residue.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the L-Tyrosine biosynthesis pathway and the experimental workflows.

L-Tyrosine Biosynthesis Pathway in E. coli

Tyrosine_Biosynthesis PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ aroF, aroG, aroH DHS 3-Dehydroshikimate DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE S3P Shikimate-3-phosphate Shikimate->S3P aroK, aroL EPSP EPSP S3P->EPSP aroA Chorismate Chorismate EPSP->Chorismate aroC Prephenate Prephenate Chorismate->Prephenate tyrA (mutase) HPP 4-Hydroxyphenylpyruvate Prephenate->HPP tyrA (dehydrogenase) Tyrosine L-Tyrosine HPP->Tyrosine tyrB

Caption: L-Tyrosine biosynthesis pathway in E. coli.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

MFA_Workflow cluster_fermentation Fermentation cluster_analysis Analysis cluster_modeling Modeling Fermentation Large-Scale Fermentation (Steady State with L-Tyrosine (3-13C)) Sampling Rapid Sampling & Quenching Fermentation->Sampling Hydrolysis Protein Hydrolysis Sampling->Hydrolysis Derivatization Amino Acid Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Flux_Calculation Flux Calculation (Software) GCMS->Flux_Calculation Results Metabolic Flux Map Flux_Calculation->Results

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Workflow for ¹³C-Labeled Protein Production for NMR

NMR_Workflow cluster_expression Protein Expression cluster_purification Purification & Analysis Fermentation Fermentation in Minimal Medium (with L-Tyrosine (3-13C)) Induction Induction of Protein Expression Fermentation->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification Protein Purification Lysis->Purification NMR NMR Spectroscopy Purification->NMR

Caption: Workflow for ¹³C-Labeled Protein Production.

Conclusion and Recommendations

The choice of an isotopic tracer for large-scale fermentation is a critical decision that balances cost and the desired scientific outcome. While L-Tyrosine (3-¹³C) represents a significant upfront investment compared to uniformly labeled glucose, its value lies in the precision and specificity of the data it provides for targeted applications.

We recommend the use of L-Tyrosine (3-¹³C) under the following circumstances:

  • When high-resolution flux data for the aromatic amino acid pathway is critical for metabolic engineering efforts to produce tyrosine-derived compounds.

  • For structural biology studies using NMR , where the specific role of a tyrosine residue in protein function, dynamics, or interaction is being investigated.

For broad, exploratory studies of central carbon metabolism, uniformly labeled glucose remains a cost-effective and powerful tool. However, for researchers and drug development professionals seeking to gain a deeper, more nuanced understanding of specific metabolic pathways, the strategic use of positionally labeled amino acids like L-Tyrosine (3-¹³C) can provide invaluable insights that justify the higher cost.

References

  • Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 893258.
  • Allen, D. K., & Young, J. D. (2013). Metabolic flux analysis using ¹³C peptide label measurements. The Plant Journal, 75(1), 146-157.
  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis.
  • Gebreselassie, N. A., & Antoniewicz, M. R. (2015). 13C-metabolic flux analysis of co-cultures: A novel approach. Metabolic Engineering, 31, 132-139.
  • Lutke-Eversloh, T., & Stephanopoulos, G. (2007). Metabolic Engineering of Escherichia coli for l-Tyrosine Production by Expression of Genes Coding for the Chorismate Mutase Domain of the Native Chorismate Mutase-Prephenate Dehydratase and a Cyclohexadienyl Dehydrogenase from Zymomonas mobilis. Applied and Environmental Microbiology, 73(21), 7224-7228.
  • Laskowski, R. A., et al. (2018). A 13C labeling strategy reveals a range of aromatic side chain motion in calmodulin. Journal of Biomolecular NMR, 72(3-4), 135-146.
  • Franks, W. T., et al. (2005). Top Ten Tips for Producing 13C/15N Protein in Abundance.
  • Droste, P., et al. (2015). Dot plots for metabolic pathway analysis. Metabolomics, 11(4), 957-967.
  • Kohlstedt, M. (2014). What is the cheapest 13C-carbon-source available?
  • Dalman, T., et al. (2016). Visual workflows for 13 C-metabolic flux analysis.
  • Chen, X., et al. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. International Journal of Molecular Sciences, 20(4), 893.
  • Young, J. D. (2014). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Methods in Molecular Biology, 1090, 195-216.
  • Juminaga, D., et al. (2012). Metabolic Engineering of Escherichia coli for l-Tyrosine Production. Applied and Environmental Microbiology, 78(1), 89-98.
  • Sivashanmugam, A., et al. (2019). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density. Analytical Biochemistry, 585, 113407.
  • Jourdan, F., & Viant, M. R. (2011). Interactive Visualization of Metabolic Pathways.
  • Ramirez-Malule, H., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 668849.
  • Lund, M., et al. (2012). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 927, 249-268.
  • Metallo, C. M., et al. (2011). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Current Opinion in Biotechnology, 22(4), 591-597.
  • Roy, D., et al. (2021). A dot plot illustration of the metabolic pathway enrichment in a joint analysis. Genes, 12(9), 1363.
  • Santos, C. N., & Stephanopoulos, G. (2008). Metabolic pathway of L-tyrosine in E. coli. Metabolic Engineering, 10(5), 268-281.
  • Williamson, M. P., & Webb, M. E. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Biochemical Society Transactions, 50(5), 1403-1414.
  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium.
  • Dalman, T., et al. (2016). A scientific workflow framework for (13)C metabolic flux analysis. Journal of Biotechnology, 223, 45-55.
  • Young, J. D. (2014). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Methods in Molecular Biology, 1090, 195-216.
  • Toya, Y., & Shimizu, H. (2013). Procedure for computational simulation of 13C-MFA experiments. Methods in Molecular Biology, 985, 307-328.
  • Hong, M. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.
  • Lütke-Eversloh, T., & Stephanopoulos, G. (2005). Biosynthesis pathway of aromatic amino acids in E. coli. Applied and Environmental Microbiology, 71(11), 7224-7228.
  • Auber, D., et al. (2006). Metabolic network visualization eliminating node redundance and preserving metabolic pathways.
  • Juminaga, D., et al. (2012). Modular Engineering of l-Tyrosine Production in Escherichia coli. Applied and Environmental Microbiology, 78(1), 89-98.

Sources

Comparative

comparative uptake rates of L-Tyrosine (3-13C) in healthy vs cancer cells

Topic: Comparative Uptake Rates of L-Tyrosine (3-13C) in Healthy vs. Cancer Cells Content Type: Publish Comparison Guide Executive Summary This technical guide evaluates the performance of L-Tyrosine (3-13C) as a stable...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Uptake Rates of L-Tyrosine (3-13C) in Healthy vs. Cancer Cells Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the performance of L-Tyrosine (3-13C) as a stable isotope tracer for neoplastic metabolic profiling. Unlike radiotracers (e.g.,


F-FET) which only image transport capacity, L-Tyrosine (3-13C) provides a dual-readout: quantifying LAT1-mediated uptake kinetics  and tracing downstream anabolic incorporation  (protein synthesis) and catabolic flux  (TCA cycle anaplerosis).

This guide is designed for researchers investigating metabolic reprogramming in oncology, specifically the "amino acid addiction" phenotype observed in glioblastoma, breast cancer (MCF-7), and non-small cell lung cancer (NSCLC).

Mechanism of Action: The LAT1 Transport System

The primary entry route for L-Tyrosine into mammalian cells is the System L amino acid transporter 1 (LAT1/SLC7A5) . This sodium-independent antiporter exchanges intracellular glutamine for extracellular large neutral amino acids (LNAAs).

Key Differentiator in Oncology:

  • Healthy Cells: LAT1 expression is minimal (restricted to blood-brain barrier, placenta, testis).

  • Cancer Cells: LAT1 is constitutively overexpressed (up to 50-fold) to support rapid biomass synthesis, making it a high-contrast metabolic gate.

Visualization: LAT1 Transport Dynamics

The following diagram illustrates the obligate exchange mechanism that drives L-Tyrosine (3-13C) accumulation against a concentration gradient.

LAT1_Transport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol (Tumor Cell) Tyr_Ext L-Tyrosine (3-13C) (Substrate) LAT1 LAT1 / CD98hc Complex Tyr_Ext->LAT1 Inflex (High Affinity) Gln_Ext L-Glutamine (Efflux) LAT1->Gln_Ext Efflux Tyr_Int L-Tyrosine (3-13C) Accumulation LAT1->Tyr_Int Translocation Protein Protein Synthesis (Biomass) Tyr_Int->Protein Incorporation TCA TCA Cycle (Fumarate/Acetoacetate) Tyr_Int->TCA Catabolism Gln_Int L-Glutamine (Intracellular Pool) Gln_Int->LAT1 Antiport Exchange

Figure 1: The LAT1 antiporter mechanism. Cancer cells maintain high intracellular Glutamine pools to drive the massive influx of Tyrosine via obligate exchange.

Comparative Analysis: Healthy vs. Cancer Cells[1][2][3]

The utility of L-Tyrosine (3-13C) relies on the differential uptake kinetics driven by LAT1 overexpression. The data below synthesizes kinetic parameters (


 and 

) from comparative studies (e.g., HEK-MOCK vs. HEK-LAT1 and MCF-7 lines).
Table 1: Kinetic Uptake Parameters

Note:


 reflects affinity (lower is higher affinity), while 

reflects transport capacity.
Cell TypeExpression Profile

(µM)

(pmol/min/mg)
Uptake Fold-Change
Healthy / Control (e.g., Fibroblasts, Astrocytes)Basal LAT120 - 30200 - 300 1.0x (Baseline)
Cancer / Tumor (e.g., MCF-7, Glioblastoma)Overexpressed LAT120 - 301,000 - 1,500 ~3.5x - 5.0x
Interpretation Affinity is unchangedCapacity is drastically increasedHigh Tumor-to-Background Ratio

Critical Insight: The


 remains relatively stable between healthy and cancer cells, indicating the transporter type is the same. The massive increase in 

confirms that uptake is driven by transporter density , not a change in affinity. This validates L-Tyrosine (3-13C) as a quantitative probe for tumor burden.
Table 2: Comparison with Alternative Tracers

Why choose L-Tyrosine (3-13C) over standard PET tracers or other isotopes?

FeatureL-Tyrosine (3-13C)

F-FET (Fluoroethyl-L-tyrosine)

F-FDG (Glucose)
Primary Target Amino Acid Metabolism + FluxAmino Acid Transport OnlyGlycolysis (Warburg Effect)
Metabolic Fate Incorporated into protein; Catabolized to Fumarate/AcetoacetateNot metabolized ; Trapped intracellularlyPhosphorylated; Trapped
Tumor Specificity High (LAT1 driven)High (LAT1 driven)Moderate (High uptake in inflammation)
Brain Background Low (High Tumor:Brain contrast)Low (High Tumor:Brain contrast)High (Poor contrast in brain)
Readout Method LC-MS / NMR (Mass Isotopomer Distribution)PET Imaging (Radioactivity)PET Imaging (Radioactivity)
Safety/Handling Stable Isotope (Non-radioactive)Radioactive (Requires Cyclotron)Radioactive (Requires Cyclotron)
Product Performance: Metabolic Flux Potential

Unlike


F-FET, which stops at transport, L-Tyrosine (3-13C) allows researchers to map the fate  of the carbon skeleton. The 3-position label is strategically located on the aromatic ring.

Catabolic Pathway Tracking:

  • Tyrosine

    
     4-Hydroxyphenylpyruvate
    
  • 
     Homogentisate
    
  • 
    Fumarate  (Glucogenic: Enters TCA Cycle) + Acetoacetate  (Ketogenic: Lipid synthesis)
    

The 3-


C label is retained in the acetoacetate/fumarate fragments, allowing simultaneous assessment of anaplerosis  (replenishing TCA intermediates) and lipogenesis  in cancer cells.

Tyr_Catabolism Tyr L-Tyrosine (3-13C) HPP 4-Hydroxyphenylpyruvate Tyr->HPP Transamination HGA Homogentisate HPP->HGA Split Ring Cleavage HGA->Split Dioxygenase Fum Fumarate (13C) (TCA Cycle Entry) Split->Fum Glucogenic Path AcAc Acetoacetate (13C) (Ketogenesis/Lipids) Split->AcAc Ketogenic Path

Figure 2: Metabolic fate of the 3-13C label. The isotope splits into both energy (TCA) and biomass (Lipid) pathways, providing a comprehensive metabolic signature.

Experimental Protocol: Self-Validating Uptake Assay

Objective: Quantify differential uptake and incorporation of L-Tyrosine (3-13C) in adherent cancer cells using LC-MS.

Reagents:

  • L-Tyrosine (3-13C) (99% enrichment).

  • EBSS (Earle’s Balanced Salt Solution) - Amino acid free.

  • Internal Standard: L-Tyrosine-d4 or

    
    C
    
    
    
    -Tyrosine.
Step-by-Step Workflow
  • Pre-Incubation (Depletion Phase):

    • Wash cells (e.g., MCF-7) 2x with warm EBSS.

    • Incubate in amino-acid-free EBSS for 30 minutes at 37°C.

    • Rationale: Depletes intracellular amino acid pools to maximize the trans-stimulation gradient for LAT1.

  • Pulse Labeling:

    • Replace medium with EBSS containing 100 µM L-Tyrosine (3-13C) .

    • Incubate for defined timepoints (e.g., 1, 5, 15, 60 mins).

    • Control: Include a set with 10 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific LAT1 inhibitor, to validate transport specificity.

  • Quenching & Extraction:

    • Rapidly aspirate medium and wash 3x with ice-cold PBS (stops transport).

    • Add 80% Methanol (-80°C) directly to the plate (500 µL/well).

    • Scrape cells and transfer to microcentrifuge tubes.

    • Vortex (1 min) and centrifuge (14,000 x g, 10 min, 4°C).

  • LC-MS Analysis:

    • Supernatant (Free Pool): Analyze for free L-Tyrosine (3-13C) [M+1 mass shift].

    • Pellet (Protein Bound): Hydrolyze pellet (6N HCl, 110°C, 24h) to measure incorporation rate.

    • Detection: Operate in MRM mode. Monitor the specific transition for the 3-13C isotopomer.

  • Data Calculation:

    • Normalize uptake to total protein content (BCA assay).

    • Calculate Flux (

      
      ) : 
      
      
      
References
  • SLC7A5 (LAT1) Transporter Function & Cancer Expression

    • Title: The Regulation and Function of the L-Type Amino Acid Transporter 1 (LAT1) in Cancer.[1][2]

    • Source: International Journal of Molecular Sciences (2018).
    • URL:[Link][3]

  • Kinetic Parameters of L

    • Title: Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjug
    • Source: Pharmaceutics (2022).[4]

    • URL:[Link]

  • Comparison of Tyrosine Tracers (FET vs FDG)

    • Title: Performance of 18F-FET versus 18F-FDG-PET for the diagnosis and grading of brain tumors: system
    • Source: Neuro-Oncology Practice (2015).[5]

    • URL:[Link]

  • Tyrosine Catabolism P

    • Title: Tyrosine catabolism - Reactome Pathway D
    • Source: Reactome.[6]

    • URL:[Link]

  • LC-MS Analysis of Tyrosine Isotopes

    • Title: Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma.[7][8]

    • Source: Molecules (2020).
    • URL:[Link]

Sources

Validation

Precision in Proteogenic and Catabolic Flux: The L-Tyrosine (3-13C) Advantage

Publish Comparison Guide: Reproducibility of Metabolic Flux Results Using L-Tyrosine (3-13C) Executive Summary In metabolic flux analysis (MFA), the choice of isotopomer dictates the resolution of the biological answer....

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Metabolic Flux Results Using L-Tyrosine (3-13C)

Executive Summary In metabolic flux analysis (MFA), the choice of isotopomer dictates the resolution of the biological answer. While uniformly labeled tracers ([U-13C]) are the industry standard for total biomass turnover, they often obscure specific pathway contributions due to complex mass isotopomer distributions (MIDs). L-Tyrosine (3-13C)—labeled at the beta-carbon—emerges as the superior alternative for researchers requiring high-fidelity discrimination between protein synthesis (proteogenesis) and catabolic anaplerosis (TCA cycle entry). This guide details why the 3-13C isotopomer offers higher reproducibility for specific metabolic nodes compared to its alternatives.

Comparative Analysis: The Isotopomer Landscape

The following table objectively compares L-Tyrosine (3-13C) against common alternatives. The "Reproducibility Score" reflects the tracer's ability to yield consistent, interpretable flux data for catabolic pathways.

FeatureL-Tyrosine (3-13C) L-Tyrosine (1-13C) L-Tyrosine (U-13C)
Primary Utility Dual-mode: Protein Synthesis + TCA AnaplerosisOxidation Rate (Decarboxylation)Total Biomass Turnover / Melanin Synthesis
Catabolic Fate Retained: Enters TCA cycle as Fumarate (M+1)Lost: Exhaled as

CO

during 4-HPP oxidation
Scrambled: Complex mixture of Acetyl-CoA & Fumarate isotopomers
Spectral Signal Clean M+1 peak (Singlet in NMR; M+1 in MS)N/A for downstream metabolites (label is lost)Complex Multiplets (NMR) / Broad MIDs (MS)
Flux Precision High: Direct correlation to fumarylacetoacetate hydrolase activityLow: Indirect measure via CO

trapping
Medium: Signal dilution reduces sensitivity for low-flux pathways
Reproducibility Optimal: Minimal background interference; binary signal (0 or 1)Variable: Dependent on CO

capture efficiency
Variable: Complicated by natural abundance correction errors

Key Insight: The 1-13C label is lost at the p-hydroxyphenylpyruvate dioxygenase (HPPD) step, making it useless for tracing carbon downstream into the mitochondria. The 3-13C label is uniquely retained, bridging the cytosolic and mitochondrial metabolic networks.

Mechanistic Basis: The Journey of Carbon-3

To understand the reproducibility advantage, one must visualize the atomic fate of the beta-carbon (C3). Unlike random scrambling, C3 follows a deterministic path into the TCA cycle.

Pathway Logic:

  • Retention: Tyrosine (C3)

    
     4-Hydroxyphenylpyruvate (C3) 
    
    
    
    Homogentisate (Side-chain C3).
  • Entry: Homogentisate cleavage sends the side-chain (containing C3) specifically to Fumarate .

  • Signal: This results in a singly labeled Fumarate (M+1), which hydrates to Malate (M+1).

TyrosineFate cluster_mito Mitochondrial Anaplerosis Tyr L-Tyrosine (3-13C) (Cytosol) HPP 4-Hydroxyphenylpyruvate (Retains 13C) Tyr->HPP Tyrosine Aminotransferase (TAT) Prot Protein Synthesis (Tyrosine M+1) Tyr->Prot Translation HGA Homogentisate (Side Chain 13C) HPP->HGA HPPD (Decarboxylation) CO2 CO2 (From C1 - Lost) HPP->CO2 C1 Lost MAA 4-Maleylacetoacetate HGA->MAA HGA 1,2-Dioxygenase (Ring Cleavage) FAA 4-Fumarylacetoacetate MAA->FAA Isomerase Fum Fumarate (M+1) (Mitochondria) FAA->Fum Hydrolase (FAH) AcAc Acetoacetate (Unlabeled) FAA->AcAc Hydrolase

Figure 1: The deterministic fate of L-Tyrosine (3-13C). Note that the C3 label (blue path) is explicitly funneled into Fumarate, providing a direct readout of anaplerotic flux, while C1 is lost as CO2.

Experimental Protocol: The "Retained Carbon" Workflow

This protocol is designed to maximize signal-to-noise ratio and ensure reproducibility across biological replicates. It relies on the detection of the M+1 mass shift in downstream TCA intermediates.

Prerequisites:

  • Tracer: L-Tyrosine (3-13C) (>99% enrichment).

  • Platform: LC-HRMS (High-Resolution Mass Spectrometry) or GC-MS.

Step 1: Metabolic Quenching & Extraction
  • Causality: Tyrosine turnover is rapid.[1] Immediate quenching is vital to stop enzymatic interconversion.

  • Protocol:

    • Rapidly wash cells with ice-cold saline (0.9% NaCl) to remove extracellular tracer.

    • Add 80:20 Methanol:Water (-80°C) directly to the plate.

    • Scrape and transfer to a pre-chilled tube.

    • Vortex vigorously (30 sec) and centrifuge at 14,000 x g for 10 min at 4°C.

    • Critical Split: Transfer supernatant (metabolites) to a new vial. Resuspend pellet (protein) for proteogenic flux analysis.

Step 2: Derivatization (GC-MS Only)
  • Note: LC-MS does not require this step.

  • Protocol: Dry supernatant under N2. Derivatize with MTBSTFA + 1% TBDMCS (60°C, 1 hr). This adds TBDMS groups, making fumarate and tyrosine volatile.

  • Target Ions (M-57):

    • Tyrosine (3-13C): Shift from m/z 466 (M0) to 467 (M1) .

    • Fumarate: Shift from m/z 287 (M0) to 288 (M1) .

Step 3: Data Acquisition & Validation
  • Self-Validating Check: Calculate the ratio of [M+1 Tyrosine] in the intracellular pool vs. the media. If intracellular enrichment < 50% of media, transport is the rate-limiting step, not catabolism.

  • Flux Calculation:

    
    
    

Reproducibility Data & Interpretation

Why does 3-13C yield lower Coefficients of Variation (CV) than U-13C?

  • Spectral Simplicity:

    • U-13C Tyrosine: Produces Fumarate isotopomers ranging from M+1 to M+4 depending on the scrambling and dilution from endogenous pools. This spreads the signal intensity across multiple channels, lowering the signal-to-noise ratio for each.

    • 3-13C Tyrosine: Concentrates all catabolic signal into a single M+1 channel .

    • Result: Lower limit of detection (LOD) and tighter error bars.

  • Pathway Specificity (The "Fumarate Effect"):

    • Tyrosine catabolism is the only major pathway that dumps carbon directly into Fumarate (bypassing Acetyl-CoA).

    • Detection of M+1 Fumarate using 3-13C Tyrosine is a definitive marker of FAH (Fumarylacetoacetate Hydrolase) activity.

    • Comparison: Using U-13C Glucose or Glutamine floods the TCA cycle, making it impossible to isolate the Tyrosine contribution without complex modeling.

Expected Performance Metrics:

Metric 3-13C Tyrosine U-13C Tyrosine
Intra-assay CV (%) < 5% 8-12%
Inter-day CV (%) < 10% 15-20%

| Signal Specificity | 100% (Anaplerotic) | Mixed (Anaplerotic + Oxidative) |

References

  • Comparison of 13C-MFA Methods

    • Title: 13C Metabolic Flux Analysis: Classification and characterization from the perspective of mathem
    • Source: Frontiers in Physiology (2021).
    • URL:[Link]

  • Tyrosine Catabolic Pathway & Enzyme Mechanisms

    • Title: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) mechanism and tyrosine catabolism.[1][2]

    • Source: National Institutes of Health (PubMed/PMC).
    • URL:[Link]

  • Metabolic Fate of Tyrosine Carbons

    • Title: Tyrosine Metabolism P
    • Source: Reactome Pathway D
    • URL:[Link]

  • Isotopomer Tracing Principles

    • Title: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[3][4]

    • Source: Metabolic Engineering (via PMC).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling L-TYROSINE (3-13C)

Topic: Executive Safety & Identity Summary Critical Distinction: L-TYROSINE (3-13C) is a stable isotope-labeled compound. It is NON-RADIOACTIVE .

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Safety & Identity Summary

Critical Distinction: L-TYROSINE (3-13C) is a stable isotope-labeled compound. It is NON-RADIOACTIVE .

  • Do not use lead shielding, dosimeters, or Geiger counters.

  • Do treat this as a high-value chemical reagent requiring strict protection against isotopic dilution (contamination from natural carbon sources).

Chemical Identity Details
CAS Number 129077-96-9 (Labeled) / 60-18-4 (Unlabeled parent)
Formula C₈(¹³C)H₁₁NO₃
Signal Word WARNING
GHS Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Physical State Fine white crystalline powder (High dust potential)

Physicochemical Basis for PPE Selection

A. User Protection (The "Why" behind the gear)
  • Respiratory Irritation (H335): L-Tyrosine is a fine powder that easily aerosolizes during weighing. Inhalation causes mucosal irritation.

  • Ocular/Dermal Irritation (H319/H315): Tyrosine is zwitterionic. Upon contact with moisture (sweat/tears), it can alter local pH or mechanically abrade sensitive tissues.

B. Reagent Protection (The "Hidden" Risk)
  • Isotopic Dilution: Human skin, hair, and clothing are rich in Carbon-12 (natural abundance ~98.9%). A single flake of skin falling into your 13C-Tyrosine stock can skew Mass Spectrometry (MS) or NMR results by introducing "light" carbon background.

  • Hydroscopic Nature: While not intensely hygroscopic, amino acids can clump. PPE must prevent moisture transfer from breath or skin.

PPE Matrix: Task-Based Selection

Do not use a "one size fits all" approach. Scale your PPE to the activity.[1][2]

Component Routine Handling (Sealed Containers) Active Weighing / Powder Transfer Solution Preparation / Pipetting
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer layer changed frequently to prevent static/contamination)Single Nitrile Gloves (Chemically resistant)
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles (Seal against fine dust entry)Safety Glasses or Goggles
Respiratory Not RequiredN95 Respirator (if outside fume hood) or Fume Hood Sash at proper heightNot Required (unless solvent is volatile)
Body Defense Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or Lab Coat (Low-linting to prevent sample contamination)Standard Lab Coat

Operational Workflow: Contamination-Free Weighing

Handling expensive stable isotopes requires precision. Static electricity is your enemy here—it causes the powder to "jump" and disperse, leading to loss and inhalation risk.

Protocol: The "Static-Zero" Weighing Method
  • Environment: Utilize a Chemical Fume Hood or a Dead-Air Box (Balance Enclosure). Airflow should be stable but not turbulent.

  • PPE Setup: Don double nitrile gloves. Roll lab coat cuffs under the glove gauntlet to trap skin flakes.

  • Static Neutralization: Use an anti-static gun or ionizing bar on the spatula and weigh boat before opening the vial. Causality: 13C-Tyrosine is often dry and statically charged; this prevents the powder from repelling off the spatula.

  • Transfer: Open the vial. Do not insert the spatula directly into the stock bottle if possible (pour-to-weigh is safer for sterility, but spatula transfer is more precise for expensive isotopes).

  • Closure: Clean threads of the vial with a lint-free wipe (Kimwipe) before recapping to ensure a tight seal.

Visualizing the Safety Logic

SafeHandling Start Start: L-Tyrosine (3-13C) Handling CheckState Check Physical State Start->CheckState Powder Solid / Powder Form CheckState->Powder Weighing Liquid Solubilized / Liquid CheckState->Liquid Pipetting Hazards_P Risks: Dust Inhalation (H335) Static Dispersion Isotopic Dilution Powder->Hazards_P Hazards_L Risks: Splash (H319) Skin Absorption Liquid->Hazards_L Controls_P Engineering Control: Fume Hood / Balance Enclosure Hazards_P->Controls_P Controls_L Engineering Control: Benchtop (if solvent non-volatile) Hazards_L->Controls_L PPE_P PPE Required: Double Nitrile Gloves Splash Goggles Anti-Static Gun Controls_P->PPE_P PPE_L PPE Required: Single Nitrile Gloves Safety Glasses Lab Coat Controls_L->PPE_L

Figure 1: Decision logic for PPE selection based on physical state and associated risks.

Emergency Response & Disposal

Spill Response (Powder)
  • Do NOT wet sweep. Adding water to a powder spill creates a paste that is harder to clean and may spread the contamination.

  • Step 1: Cover the spill with a dry paper towel to prevent air currents from spreading dust.

  • Step 2: If the amount is significant (>100mg) and the surface was clean, consider recovery for non-critical applications (due to high cost). If not, proceed to disposal.[3]

  • Step 3: Wipe with a damp paper towel (water or 70% ethanol) only after bulk powder is removed.

Disposal
  • Waste Classification: Non-Hazardous Chemical Waste (unless mixed with hazardous solvents).

  • Labeling: Clearly label as "L-Tyrosine (13C)". While not radioactive, EHS (Environmental Health & Safety) personnel need to know it is a stable isotope to avoid confusion during waste consolidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12209722, L-Tyrosine-3-13C. Retrieved from [Link]

Sources

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